molecular formula C10H18O B117914 Dihydro Tagetone CAS No. 1879-00-1

Dihydro Tagetone

Cat. No.: B117914
CAS No.: 1879-00-1
M. Wt: 154.25 g/mol
InChI Key: VUSBHGLIAQXBSW-UHFFFAOYSA-N
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Description

2,6-Dimethyloct-7-en-4-one is a natural product found in Tagetes minuta with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyloct-7-en-4-one
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InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-9H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VUSBHGLIAQXBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70883766
Record name 7-Octen-4-one, 2,6-dimethyl-
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Molecular Weight

154.25 g/mol
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CAS No.

1879-00-1
Record name Dihydrotagetone
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Record name 7-Octen-4-one, 2,6-dimethyl-
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Record name 7-Octen-4-one, 2,6-dimethyl-
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Record name 7-Octen-4-one, 2,6-dimethyl-
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Record name 2,6-dimethyloct-7-en-4-one
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Foundational & Exploratory

An In-depth Technical Guide to the Olfactory Properties of Dihydro Tagetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the olfactory properties of dihydro tagetone, a monoterpene ketone of significant interest to the fragrance and flavor industries. This document delves into the chemical and physical characteristics of this compound, its distinct odor profile, and the subtle yet crucial differences between its enantiomers. Furthermore, this guide presents detailed, field-proven methodologies for the synthesis, analytical characterization, and rigorous sensory evaluation of this compound. It is intended to serve as an essential resource for researchers, chemists, and sensory scientists engaged in the discovery and development of novel aroma chemicals and consumer products.

Introduction: The Aromatic Significance of this compound

This compound (2,6-dimethyl-7-octen-4-one) is a naturally occurring acyclic monoterpene ketone that contributes to the characteristic aroma of several plants, most notably those of the Tagetes genus (marigold) and certain Phebalium species.[1][2] Its unique olfactory profile, often described as a complex interplay of fruity, sweet, and green notes, has garnered considerable attention for its application in perfumery and flavorings.[3][4] Beyond its primary scent characteristics, the presence of a chiral center in this compound's molecular structure gives rise to enantiomers with distinct olfactory properties, a factor of paramount importance in the fine fragrance and flavor industries where subtle nuances can define the success of a product.[5][6]

This guide will provide a holistic understanding of this compound's olfactory properties, underpinned by a robust scientific framework. We will explore its natural occurrence, chemical synthesis, and the analytical techniques essential for its characterization. A significant portion of this document is dedicated to the rigorous sensory evaluation of this compound, offering detailed protocols for conducting such assessments. The causal relationships between molecular structure, chirality, and perceived aroma will be a recurring theme, providing readers with the foundational knowledge to expertly leverage this versatile aroma chemical.

Physicochemical Properties of this compound

A thorough understanding of a fragrance molecule's physical and chemical properties is fundamental to its effective application. These properties govern its volatility, solubility, and stability, all of which influence its performance in various product matrices.

PropertyValueSource
CAS Number 1879-00-1[3]
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Specific Gravity 0.83540 @ 15.50 °C[1]
Refractive Index 1.42950 @ 20.00 °C[1]
Boiling Point 185.00 to 188.00 °C @ 760.00 mm Hg[1]
Flash Point 65.56 °C (150.00 °F)[1]
Solubility Soluble in alcohol; sparingly soluble in water (233.4 mg/L @ 25 °C est.)[1]

The Olfactory Profile of this compound: A Multi-Faceted Aroma

The scent of this compound is most frequently characterized as a harmonious blend of sweet and fruity notes.[3] However, its olfactory profile is more complex, with nuances that can be further described as green and reminiscent of honeyed hay.[7] This multifaceted aroma makes it a versatile ingredient in a wide array of fragrance compositions.

The Critical Role of Chirality in Odor Perception

This compound possesses a chiral center at the C6 position, leading to the existence of two enantiomers: (+)-dihydrotagetone and (-)-dihydrotagetone. Research has indicated that while the aesthetic differences between these enantiomers are subtle, they are perceivable.[5] Subjectively, the (-)-mixture has been described as producing a weaker odor than the (+)-isomer.[5] This highlights the stereo-differentiated nature of olfactory receptors and underscores the importance of chiral separation and analysis in fragrance evaluation. It is important to note that, to date, no formal odor threshold studies have been published for the individual enantiomers of this compound.[5]

Analytical Characterization of this compound

To fully comprehend and control the olfactory properties of this compound, robust analytical methodologies are essential. These techniques are not only crucial for quality control but also for elucidating the relationship between chemical structure and sensory perception.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the identification and quantification of volatile compounds like this compound. It provides detailed information about the chemical composition of a sample, allowing for the verification of purity and the identification of any potential impurities that could impact the final aroma.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[8] This method allows for the direct correlation of a specific chemical compound with its perceived odor. In the context of this compound, GC-O is invaluable for characterizing the subtle aromatic differences between its enantiomers and for identifying any trace impurities that may contribute to the overall scent profile.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and sensory evaluation of this compound, designed to be reproducible in a standard laboratory setting.

De Novo Synthesis of this compound via the Carroll Reaction

This protocol describes a two-stage synthesis of dihydrotagetone from isobutyl methyl ketone, with the key step being an extension of the Carroll reaction.[9]

Materials:

  • Isobutyl methyl ketone

  • Sodium hydride

  • Ethyl 5-methyl-3-oxohexanoate

  • But-2-en-1-ol

  • Anhydrous sodium sulphate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Preparation of But-2-enyl 5-methyl-3-oxohexanoate:

    • Perform a transesterification of ethyl 5-methyl-3-oxohexanoate with but-2-en-1-ol. The ethyl 5-methyl-3-oxohexanoate can be prepared by the ethoxycarbonylation of isobutyl methyl ketone using sodium hydride as a catalyst.

  • Carroll Reaction and Pyrolysis:

    • The transesterification and pyrolysis steps are carried out in a single, combined operation.

    • The resulting product from step 1 is pyrolyzed to yield dihydrotagetone.

  • Purification:

    • The crude product is purified by distillation. The purity of the fractions should be monitored by GC-MS.

Sensory Evaluation Protocol for this compound

This protocol outlines a standardized procedure for the sensory evaluation of this compound by a trained panel.

Objective: To characterize the olfactory profile of this compound and to discern any perceptible differences between its enantiomers.

Materials:

  • Samples of (+)-dihydrotagetone, (-)-dihydrotagetone, and racemic dihydrotagetone, diluted to an appropriate concentration in an odorless solvent (e.g., diethyl phthalate or ethanol).

  • Glass sniffing strips.

  • Odor-free evaluation booths.

  • Data collection forms or software.

  • Nose-cleansing materials (e.g., unfragranced smelling salts, lemon water).[10]

Panel Selection and Training:

  • Select a panel of at least 10-15 individuals who have been screened for olfactory acuity and trained in the description of fragrance notes.[11]

  • Familiarize the panel with a range of standard aroma chemicals representing different odor families (e.g., fruity, green, sweet) to establish a common vocabulary.

Evaluation Procedure:

  • Sample Preparation: Prepare coded, randomized samples of each this compound variant.

  • Acclimatization: Allow panelists to acclimate to the odor-free environment of the evaluation booths for at least 15 minutes prior to the session.

  • Evaluation:

    • Provide each panelist with a set of coded, dipped sniffing strips.

    • Instruct panelists to evaluate the odor of each strip in a sequential manner, with a mandatory break of at least 30 seconds between samples to prevent olfactory fatigue.

    • During the break, panelists should neutralize their sense of smell.[10]

  • Data Collection:

    • For each sample, panelists will rate the intensity of the overall aroma on a labeled magnitude scale (LMS).

    • Panelists will then provide descriptive terms for the perceived aroma, selecting from a pre-determined list and/or providing their own descriptors.

Data Analysis:

  • Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the samples.

  • Compile and analyze the frequency of use for each descriptor to create an odor profile for each this compound variant.

Visualization of Key Concepts

To further elucidate the relationships between the concepts discussed in this guide, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Isobutyl methyl ketone Isobutyl methyl ketone Transesterification Transesterification Isobutyl methyl ketone->Transesterification Ethoxycarbonylation But-2-en-1-ol But-2-en-1-ol But-2-en-1-ol->Transesterification Carroll Reaction / Pyrolysis Carroll Reaction / Pyrolysis Transesterification->Carroll Reaction / Pyrolysis This compound This compound Carroll Reaction / Pyrolysis->this compound Purification

Caption: A simplified workflow for the de novo synthesis of this compound.

Sensory_Evaluation_Process Panel Selection & Training Panel Selection & Training Sample Preparation Sample Preparation Panel Selection & Training->Sample Preparation Acclimatization Acclimatization Sample Preparation->Acclimatization Odor Evaluation Odor Evaluation Acclimatization->Odor Evaluation Data Collection Data Collection Odor Evaluation->Data Collection Nose Neutralization Nose Neutralization Odor Evaluation->Nose Neutralization Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Odor Profile Generation Odor Profile Generation Statistical Analysis->Odor Profile Generation Nose Neutralization->Odor Evaluation

Caption: The cyclical process of a structured sensory evaluation for fragrance compounds.

Conclusion and Future Directions

This compound stands as a compelling and versatile molecule within the perfumer's palette. Its characteristic sweet, fruity, and green aroma, combined with the subtle yet significant olfactory contributions of its enantiomers, offers a wide scope for creative application. This guide has provided a comprehensive overview of its olfactory properties, grounded in scientific principles and supported by detailed experimental protocols for its synthesis and evaluation.

The causality behind the olfactory differences in this compound's enantiomers lies in the stereo-specificity of human olfactory receptors, a testament to the intricate relationship between molecular geometry and sensory perception. The self-validating nature of the provided protocols ensures that researchers can reliably reproduce and build upon these findings.

Future research should prioritize the determination of the odor thresholds for the individual enantiomers of this compound. Such quantitative data would be invaluable for formulators seeking to precisely control the olfactory impact of this ingredient. Furthermore, exploring the synergistic and antagonistic effects of this compound in complex fragrance mixtures will undoubtedly unveil new avenues for its application, solidifying its place as a key component in the future of fragrance and flavor creation.

References

  • Sadgrove, N. J., & Jones, G. L. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). Journal of Essential Oil Research, 25(4), 283-291. [Link]

  • The Good Scents Company. (n.d.). dihydrotagetone 7-octen-4-one, 2,6-dimethyl-. Retrieved January 25, 2026, from [Link]

  • Joshi, R. K. (2014). Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules. ResearchGate. [Link]

  • PubMed. (2024). De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. [Link]

  • Cosmetics & Toiletries. (2023). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]

  • PubMed. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. [Link]

  • Royal Society of Chemistry. (1972). Synthesis of Dihydrotagetone (2,6-Dimethyloct-7-en-4-one). [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications. [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. [Link]

  • MDPI. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • Google Patents. (n.d.).
  • Aalto University. (2018). SENSORY ANALYSIS HANDBOOK 2018. [Link]

  • Cross Connect. (n.d.). Dihydrotagetone an unusual fruity ketone is found in enantiopure and enantioenriched forms in additional Australian native taxa of Phebalium (Rutaceae: Boronieae). [Link]

  • ResearchGate. (2024). One‐Pot Regio‐ and Diastereoselective Synthesis of Tetrahydro‐α‐carbolines via Cascade Reactions of Iminoindolines with Morita‐Baylis‐Hillman Bromides of Nitroalkenes. [Link]

  • PubMed. (2003). Enantiomers of (Z,Z)-6,9-heneicosadien-11-ol: sex pheromone components of Orgyia detrita. [Link]

  • Perfumer & Flavorist. (2016). Sensory Evaluation in Product Development for Cosmetics and Fragrances. [Link]

  • Google Patents. (n.d.). CN112250554B - Method for synthesizing geranylacetone by carroll reaction.
  • Scent.vn. (n.d.). Tagetone, (Z)- (CAS 3588-18-9). [Link]

  • ResearchGate. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). [Link]

  • Bentham Science. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. [Link]

  • Royal Society of Chemistry. (2015). Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. [Link]

Sources

Spectroscopic Elucidation of Dihydro Tagetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture of a Key Aroma Compound

Dihydro tagetone (2,6-dimethyloct-7-en-4-one) is a naturally occurring acyclic monoterpene ketone, recognized for its characteristic sweet, fruity, and slightly herbaceous aroma.[1] It is a significant component in the essential oils of various plants, including those of the Tagetes genus.[2] As a valuable ingredient in the flavor and fragrance industry and a versatile synthetic intermediate, a comprehensive understanding of its molecular structure is paramount.[1] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its identification and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure of this compound

To provide a clear visual reference for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below.

Caption: Chemical structure of this compound (2,6-dimethyloct-7-en-4-one).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within this compound.

Experimental Protocol: NMR Analysis

The following protocol outlines the standardized procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chloroform-d is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual proton signal.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Cap the NMR tube securely.

2. Instrument Parameters and Data Acquisition:

  • The spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.
    • Typical spectral width: 0-10 ppm.
    • Number of scans: 16-64, depending on the sample concentration.
    • Relaxation delay: 1-2 seconds.
  • For ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to a series of singlets.
    • Typical spectral width: 0-220 ppm.
    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are diagnostic of the electronic environment and neighboring protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-9, H-100.89 - 1.02Doublet66H
H-81.11 - 1.26Doublet63H
H-4, H-62.09 - 2.47Multiplet-4H
H-32.68 - 2.75Multiplet-1H
H-14.89 - 5.02Multiplet-2H
H-25.64 - 5.78Multiplet-1H
Data sourced from US Patent US6492567B1.[1]

Interpretation:

  • Vinyl Protons (H-1, H-2): The signals in the downfield region between 4.89 and 5.78 ppm are characteristic of protons attached to sp² hybridized carbons of a terminal alkene. The complex multiplet pattern arises from geminal, cis, and trans couplings between these protons.

  • Allylic and α-Keto Protons (H-3, H-4, H-6): The multiplets observed between 2.09 and 2.75 ppm correspond to the protons adjacent to the carbonyl group (α-keto protons at C-3 and C-5) and the allylic proton at C-6. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting their resonances downfield compared to standard alkane protons.

  • Methyl Protons (H-8, H-9, H-10): The upfield doublets between 0.89 and 1.26 ppm are assigned to the three methyl groups. The doublet nature of these signals is due to coupling with the adjacent methine protons (H-2 and H-7). The integration values of 6H and 3H confirm the presence of an isopropyl group and another methyl group, respectively.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Carbon Assignment Chemical Shift (δ, ppm)
C-1112.49
C-2142.64
C-323.97
C-4207.9
C-551.94
C-649.4
C-732.75
C-822.23
C-9, C-1019.8, 22.23
Data sourced from US Patent US6492567B1.[1]

Interpretation:

  • Carbonyl Carbon (C-4): The most downfield signal at 207.9 ppm is unequivocally assigned to the ketone carbonyl carbon. This significant deshielding is a hallmark of carbonyl groups in ¹³C NMR spectroscopy.

  • Alkene Carbons (C-1, C-2): The signals at 112.49 ppm and 142.64 ppm correspond to the sp² hybridized carbons of the terminal double bond. The terminal CH₂ carbon (C-1) is more shielded than the substituted CH carbon (C-2).

  • Aliphatic Carbons (C-3, C-5, C-6, C-7, C-8, C-9, C-10): The remaining signals in the upfield region (19.8 - 51.94 ppm) are attributed to the sp³ hybridized carbons of the alkyl chain and methyl groups. The carbons alpha to the carbonyl group (C-3 and C-5) are observed at 23.97 and 51.94 ppm, respectively. The remaining signals correspond to the other aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

For a liquid sample like this compound, ATR-IR is a convenient and rapid method for obtaining a high-quality spectrum.

1. Sample Preparation:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a single drop of neat this compound directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

2. Data Acquisition:

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and alkene functional groups, as well as the hydrocarbon backbone.

Frequency (cm⁻¹) Vibrational Mode Intensity
~2960C-H (sp³) stretchStrong
~1715C=O (ketone) stretchStrong
~1640C=C (alkene) stretchMedium
~1465, ~1370C-H (alkane) bendMedium
~995, ~910=C-H (alkene) out-of-plane bendStrong
Data interpreted from typical values for similar functional groups and available spectra on SpectraBase.[3]

Interpretation:

  • C=O Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption at approximately 1715 cm⁻¹. This frequency is characteristic of the carbonyl stretch of a saturated aliphatic ketone.

  • C-H Stretches: The strong, sharp peaks around 2960 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chains and methyl groups.

  • C=C and =C-H Bends: The presence of the terminal alkene is confirmed by the C=C stretching vibration of medium intensity around 1640 cm⁻¹ and, more definitively, by the strong out-of-plane bending vibrations for the vinyl group at approximately 995 cm⁻¹ and 910 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

EI-MS is a common technique for the analysis of volatile organic compounds like this compound, often coupled with Gas Chromatography (GC) for separation.

1. Sample Introduction:

  • Inject a dilute solution of this compound in a volatile solvent (e.g., hexane or diethyl ether) into the GC-MS system.

  • The GC will separate the this compound from any impurities before it enters the mass spectrometer.

2. Ionization and Analysis:

  • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

3. Data Acquisition:

  • The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mass Spectrum and Fragmentation Analysis

The EI mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions resulting from the cleavage of specific bonds.

Key Expected Fragments:

m/z Proposed Fragment Structure/Identity
154Molecular Ion [C₁₀H₁₈O]⁺
111[M - C₃H₇]⁺ (loss of isopropyl radical)
97[M - C₄H₉]⁺ (loss of a butyl radical)
85[CH₂=C(CH₃)CH₂C(O)]⁺ or [C₅H₉O]⁺
71[C₄H₇O]⁺ (acylium ion)
57[C₄H₉]⁺ (isobutyl cation) or [C₃H₅O]⁺
43[C₃H₇]⁺ (isopropyl cation)
Data interpreted from typical ketone fragmentation and available spectra on SpectraBase.[3][4]

Fragmentation Pathway Diagram:

G M This compound [C₁₀H₁₈O]⁺ m/z = 154 F111 [M - C₃H₇]⁺ m/z = 111 M->F111 α-cleavage - •C₃H₇ F85 [C₅H₉O]⁺ m/z = 85 M->F85 α-cleavage - •C₄H₉ F57 [C₄H₉]⁺ m/z = 57 M->F57 α-cleavage - •C₅H₉O F43 [C₃H₇]⁺ m/z = 43 M->F43 cleavage - •C₆H₁₁O F85->F57 loss of CO F71 [C₄H₇O]⁺ m/z = 71

Caption: Proposed major fragmentation pathways of this compound in EI-MS.

Interpretation:

  • Molecular Ion: The peak at m/z 154 corresponds to the molecular ion (M⁺), confirming the molecular weight of this compound.

  • α-Cleavage: A dominant fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This can occur on either side of the carbonyl.

    • Loss of an isopropyl radical (•C₃H₇) from the C4-C5 bond results in a fragment at m/z 111.

    • Loss of the isobutyl radical (•C₄H₉) from the C3-C4 bond leads to an acylium ion at m/z 85.

  • Other Fragmentations: The peak at m/z 57 can be attributed to the isobutyl cation [C₄H₉]⁺ or an acylium ion [C₃H₅O]⁺. The base peak is often observed at m/z 43, corresponding to the stable isopropyl cation [C₃H₇]⁺. The fragment at m/z 71 is likely another acylium ion formed through cleavage.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key ketone and alkene functional groups. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns under electron ionization. This comprehensive spectroscopic data set serves as a reliable fingerprint for the identification and quality control of this compound in research and industrial applications.

References

  • PubChem. 2,6-Dimethyloct-7-en-4-one. National Center for Biotechnology Information. [Link]

  • Kumar, S., Bahl, J. R., & Garg, S. N. (2002). U.S. Patent No. 6,492,567. Washington, DC: U.S.
  • Sadgrove, N. J., & Jones, G. L. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). ResearchGate. [Link]

  • SpectraBase. 2,6-Dimethyloct-7-en-4-one. John Wiley & Sons, Inc. [Link]

  • NIST. Mass spectrum of 2,6-Dimethyloct-7-en-4-one. National Institute of Standards and Technology. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Dihydro Tagetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydro Tagetone (2,6-Dimethyl-7-octen-4-one), a ketone and monoterpene derivative, is a compound of interest in the fragrance and pharmaceutical industries.[1][2] Its utility in any formulation is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the methodologies required to rigorously characterize these two critical attributes. We will delve into the causality behind experimental choices, present self-validating protocols for both solubility and stability assessment, and ground our discussion in authoritative scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for evaluating this compound or similar lipophilic, volatile compounds.

Introduction to this compound: Physicochemical Landscape

This compound is a colorless to pale yellow liquid characterized by a carbonyl functional group and a terminal double bond.[3] Its structure lends it a moderate degree of lipophilicity, which dictates its solubility behavior. A foundational understanding of its properties is essential before embarking on experimental design.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₈O[2]
Molecular Weight 154.25 g/mol [2][4]
Appearance Colorless to pale yellow liquid/powder[3]
Boiling Point 185-188 °C @ 760 mmHg[5]
logP (o/w) ~2.7 (estimated)[5]
Water Solubility Insoluble; 233.4 mg/L @ 25°C (estimated)[1][5]
Organic Solvent Solubility Soluble in alcohol and other organic solvents[1][3]

The estimated LogP value of ~2.7 suggests that this compound is significantly more soluble in lipids than in water, classifying it as a lipophilic compound.[5] Its documented insolubility in water and solubility in alcohols provides a preliminary roadmap for solvent selection in formulation and analytical development.[1]

Solubility Characterization: A Dual-Methodology Approach

Determining the solubility of a compound is a cornerstone of preclinical development, influencing everything from formulation to bioavailability.[6][7] A comprehensive assessment requires differentiating between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, introduced from a high-concentration organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[6] This is a high-throughput screening method crucial for early discovery to quickly flag compounds with potential solubility liabilities.[6][8]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[6] It is the "gold standard" measurement, determined by allowing excess solid to equilibrate with the solvent over an extended period.[9][10]

Overall Workflow for Solubility Assessment

Caption: High-level workflow for solubility determination.

Protocol: Kinetic Solubility Assessment via Laser Nephelometry

Causality: Laser nephelometry is selected for its speed and low sample consumption, making it ideal for early-stage screening.[11][12] The method works by detecting light scattered by insoluble particles (precipitate) when a laser passes through the sample.[8][12] The point at which a sharp increase in light scattering occurs corresponds to the kinetic solubility limit.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a new microplate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[14][15]

  • Nephelometric Reading: Measure the light scattering (in Nephelometric Turbidity Units, NTU) of each well using a laser nephelometer.[8][16]

  • Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is determined as the concentration at which the NTU value significantly increases above the baseline.[12]

Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

Causality: The shake-flask method is the definitive technique for determining thermodynamic solubility because it allows the system to reach true equilibrium.[9][10] By adding excess solid compound, we ensure the solution becomes saturated. Quantification is achieved using a validated, stability-indicating HPLC-UV method, which provides both specificity and sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing various aqueous and co-solvent systems (e.g., water, PBS at different pH values, water/ethanol mixtures). Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][17]

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.

  • Sample Collection & Filtration: Carefully collect an aliquot of the clear supernatant. For rigorous removal of any remaining particulates, pass the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification by HPLC-UV: Dilute the filtered supernatant with a suitable mobile phase and analyze it using a validated HPLC-UV method (see Section 3.3 for method development considerations) to determine the concentration of dissolved this compound.

Stability Characterization: A Forced Degradation Approach

Understanding the chemical stability of this compound is paramount for defining storage conditions, shelf-life, and predicting potential degradation products. Forced degradation studies, as outlined in ICH guidelines (Q1A), intentionally expose the compound to harsh conditions to accelerate decomposition.[18][19]

Causality: These studies are designed to identify likely degradation pathways and to develop a "stability-indicating" analytical method—one that can accurately measure the parent compound in the presence of its degradants.[18] A degradation of 5-20% is typically targeted to ensure that primary degradants are formed without causing such extensive decomposition that the results become irrelevant.[18][19]

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

As a ketone and a monoterpene, this compound is susceptible to several degradation mechanisms:

  • Acid/Base Catalyzed Reactions: The presence of α-hydrogens makes ketones susceptible to enol or enolate formation under acidic or basic conditions, which can lead to reactions like halogenation or epimerization if other reagents are present.[20][21][22]

  • Oxidation: The double bond and the allylic protons present in the structure are potential sites for oxidation.

  • Photodecomposition: Monoterpenes are known to be sensitive to UV light, which can induce isomerization or oxidation reactions.[23]

Protocol: Forced Degradation Study

Step-by-Step Methodology:

  • Prepare Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Apply Stress Conditions (in separate experiments):

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1M.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines.

  • Timepoint Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralization/Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively. For the oxidative sample, the reaction can often be quenched by dilution.

  • Analysis: Analyze all samples, including an unstressed control, using the developed stability-indicating HPLC-UV method.

Development of a Stability-Indicating HPLC-UV Method

Causality: A robust analytical method is the lynchpin of a stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard choice.[24][25][26] The critical feature of a "stability-indicating" method is its ability to resolve the peak of the parent compound (this compound) from all potential degradation product peaks.

Method Development & Validation Parameters:

  • Column: A reversed-phase column (e.g., C18) is a good starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically required to separate compounds with different polarities.[27]

  • Detection: The UV detection wavelength should be set at the λmax of this compound to maximize sensitivity. A Diode Array Detector (DAD) is highly recommended as it can assess peak purity across the entire UV spectrum.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[25]

Data Presentation

Results from the forced degradation study should be summarized in a clear, tabular format.

Example Stability Data Table:

Stress ConditionTime (hours)% this compound RemainingNo. of Degradation ProductsPeak Area of Major Degradant (% of Total)
Control (Unstressed) 2499.80-
0.1M HCl @ 60°C 2485.2210.5 (Deg-1)
0.1M NaOH @ RT 2492.116.8 (Deg-2)
3% H₂O₂ @ RT 2478.5315.2 (Deg-3)
Photolytic (ICH Q1B) -95.314.1 (Deg-4)

Conclusion and Forward-Looking Strategy

This guide has outlined a rigorous, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By employing a dual approach to solubility (kinetic and thermodynamic) and a systematic forced degradation study, researchers can build a robust data package. This information is critical for de-risking development programs, enabling rational formulation design, and ensuring the quality and safety of any final product. The protocols described herein are not merely procedural steps but are self-validating systems designed to produce reliable and defensible data, forming the bedrock of successful product development.

References

  • Google Patents.
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Dihydrotagetone: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydrotagetone, a naturally occurring monoterpene ketone, has emerged as a molecule of significant interest within the scientific community. Predominantly found in the essential oils of various Tagetes and Phebalium species, this compound has traditionally been utilized in the flavor and fragrance industries. However, a growing body of preclinical evidence suggests a broad spectrum of bioactive properties, positioning Dihydrotagetone as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current state of knowledge regarding Dihydrotagetone, with a focus on its potential applications in medicine. We will delve into its physicochemical properties, natural sourcing and extraction, and critically evaluate the existing research on its anti-inflammatory, antimicrobial, nematicidal, and insect-repellent activities. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting key mechanistic insights, identifying knowledge gaps, and proposing future directions for translational research.

Introduction: Unveiling the Therapeutic Potential of a Ubiquitous Ketone

Dihydrotagetone (2,6-dimethyloct-7-en-4-one) is a volatile organic compound that contributes to the characteristic aroma of many plants, most notably the marigold (Tagetes minuta)[1]. While its pleasant, fruity scent has been harnessed for decades in perfumes and flavorings, the scientific lens is now shifting towards its pharmacological potential[2]. The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery, and Dihydrotagetone presents a compelling case. Its presence in traditional remedies, coupled with preliminary scientific investigations into the bioactivities of Dihydrotagetone-rich essential oils, provides a strong rationale for a more in-depth, systematic evaluation of the purified compound. This guide will synthesize the available data, offering a structured perspective on its therapeutic promise and the experimental pathways to unlock it.

Physicochemical Properties and Sourcing

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

Chemical Profile
PropertyValueSource
IUPAC Name 2,6-dimethyloct-7-en-4-one
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid[3]
Odor Fruity, sweet[3]
Boiling Point 185-188 °C at 760 mmHg[3]
Flash Point 65.56 °C (150 °F)[3]
Solubility Soluble in alcohol, sparingly soluble in water[3]
Natural Occurrence and Extraction

Dihydrotagetone is a significant constituent of the essential oils of several plant species. Its concentration can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant used for extraction.

Plant SpeciesFamilyPlant PartDihydrotagetone Content (%)Source
Tagetes minutaAsteraceaeAerial parts11.6 - 69.87%
Phebalium glandulosumRutaceaeLeaves~95%
Phebalium squamulosumRutaceaeLeavesHigh concentrations

Experimental Protocol: Hydrodistillation of Dihydrotagetone-rich Essential Oil

This protocol describes a standard laboratory method for extracting essential oils from plant material.

  • Plant Material Preparation: Freshly harvested aerial parts of Tagetes minuta are coarsely chopped to increase the surface area for steam penetration.

  • Hydrodistillation: The chopped plant material is placed in a Clevenger-type apparatus. Water is added to the flask, and the mixture is heated to boiling.

  • Vaporization and Condensation: The steam, carrying the volatile Dihydrotagetone and other essential oil components, rises and passes into a condenser.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities, the essential oil will form a layer on top of the water.

  • Collection and Drying: The upper oily layer is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The purified essential oil is stored in a dark, airtight container at 4°C to prevent degradation.

Diagram: Experimental Workflow for Dihydrotagetone Extraction

plant Plant Material (e.g., Tagetes minuta) chopping Coarse Chopping plant->chopping distillation Hydrodistillation (Clevenger Apparatus) chopping->distillation condensation Condensation distillation->condensation separation Separation (Oil/Water) condensation->separation drying Drying (Anhydrous Na2SO4) separation->drying oil Dihydrotagetone-rich Essential Oil drying->oil dihydrotagetone Dihydrotagetone nfkb_pathway NF-κB Pathway dihydrotagetone->nfkb_pathway Inhibits no_production Nitric Oxide (NO) Production dihydrotagetone->no_production Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->pro_inflammatory_cytokines Activates inflammation Inflammation pro_inflammatory_cytokines->inflammation no_production->inflammation

Caption: Dihydrotagetone's potential anti-inflammatory mechanism.

Experimental Protocol: In Vivo Murine Ear Edema Assay

This protocol outlines a standard method for assessing the topical anti-inflammatory activity of a compound.

  • Animal Model: Male Swiss mice are used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

  • Treatment: Immediately after TPA application, a solution of Dihydrotagetone at various concentrations is topically applied to the same ear. A control group receives only the vehicle.

  • Measurement: After a set period (e.g., 4-6 hours), the thickness of both ears is measured using a digital micrometer.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in thickness between the right (treated) and left (untreated) ears. The percentage of inhibition is calculated relative to the control group.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Dihydrotagetone has shown promise in this area, with studies on Tagetes essential oils demonstrating broad-spectrum activity against various bacteria and fungi.[1]

Mechanistic Insights:

While the precise mechanism is not fully elucidated, it has been proposed that Dihydrotagetone may exert its antimicrobial effects by inhibiting bacterial fatty acid synthesis .[4][5] The bacterial fatty acid synthesis (FAS-II) pathway is distinct from its mammalian counterpart (FAS-I), making it an attractive target for selective antibacterial drugs.[5]

Quantitative Data: Antimicrobial Activity of Tagetes minuta Essential Oil (TMO)

MicroorganismMIC (µg/mL)
Salmonella typhi150 ± 8
Escherichia coli165 ± 9
Staphylococcus aureus67 ± 8
Bacillus subtilis75 ± 7
Aspergillus niger135 ± 15
Candida albicans115 ± 8
Source:[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Dihydrotagetone is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of Dihydrotagetone that visibly inhibits microbial growth.

Nematicidal Activity

Plant-parasitic nematodes pose a significant threat to agriculture. Dihydrotagetone has demonstrated potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.

Mechanistic Insights:

The exact mode of action is still under investigation, but it is likely that Dihydrotagetone disrupts essential physiological processes in nematodes, leading to mortality.

Quantitative Data: Nematicidal Activity of Isolated Dihydrotagetone

A study on isolated Dihydrotagetone showed significant toxicity to the eggs of Meloidogyne incognita.

Experimental Protocol: In Vitro Nematicidal Assay against Meloidogyne incognita

  • Nematode Culture: M. incognita is cultured on a suitable host plant (e.g., tomato).

  • Egg Extraction: Egg masses are collected from the roots and eggs are extracted using a sodium hypochlorite solution.

  • Treatment: A suspension of eggs is exposed to various concentrations of Dihydrotagetone in a multi-well plate.

  • Incubation: The plate is incubated at a suitable temperature.

  • Hatching Assessment: The number of hatched second-stage juveniles (J2) is counted at regular intervals.

  • Mortality Assessment: The mortality of hatched J2s is also assessed.

Insect Repellent Activity

Dihydrotagetone is a key component of many natural insect repellents.

Mechanistic Insights:

The insect repellent activity of compounds like Dihydrotagetone is often mediated through their interaction with olfactory receptors in insects. These compounds can either act as direct repellents by activating avoidance pathways or as "masking" agents that block the detection of attractant odors.

Diagram: Proposed Insect Repellent Mechanism

dihydrotagetone Dihydrotagetone olfactory_receptor Insect Olfactory Receptor dihydrotagetone->olfactory_receptor Binds to/Modulates avoidance_behavior Avoidance Behavior olfactory_receptor->avoidance_behavior Triggers

Caption: Dihydrotagetone's potential mechanism as an insect repellent.

Experimental Protocol: Olfactory Repellency Assay

  • Test Arena: A Y-tube olfactometer or a similar two-choice arena is used.

  • Odor Sources: One arm of the olfactometer is connected to a source of clean air (control), and the other arm is connected to a source of air passed over a Dihydrotagetone-treated substrate.

  • Insect Release: Insects (e.g., mosquitoes) are released at the base of the Y-tube.

  • Behavioral Observation: The number of insects that move into each arm of the olfactometer is recorded over a set period.

  • Calculation of Repellency: A repellency index is calculated based on the distribution of the insects.

Antioxidant and Cytotoxic Potential: Preliminary Findings

Preliminary studies on essential oils containing Dihydrotagetone have suggested potential antioxidant and cytotoxic activities. However, research on the isolated compound is limited. One study reported that the essential oil of Tagetes minuta showed cytotoxic activity against nasopharyngeal (KB) and liver hepatocellular carcinoma (HepG2) cell lines with IC50 values of 75 ± 5 and 70 ± 4 µg/mL, respectively.[1] Further investigation with purified Dihydrotagetone is necessary to determine its direct contribution to these effects.

Safety and Toxicology

The safety profile of purified Dihydrotagetone is not well-established. While it is used in the flavor and fragrance industry, indicating a degree of safety for human use in those contexts, comprehensive toxicological studies for therapeutic applications are lacking. One study on the essential oil of Tagetes parryi (containing 26.88% dihydrotagetone) suggested low acute toxicity in mice.[6] However, dedicated studies on the acute and chronic toxicity, genotoxicity, and carcinogenicity of isolated Dihydrotagetone are essential before it can be considered for clinical development.

Future Directions and Conclusion

Dihydrotagetone stands as a promising natural product with a diverse range of potential therapeutic applications. The existing body of research, largely focused on essential oils, provides a strong foundation for future investigations. The path forward for realizing the therapeutic potential of Dihydrotagetone requires a focused and systematic approach:

  • Isolation and Purification: The development of efficient and scalable methods for the isolation of high-purity Dihydrotagetone is paramount.

  • In-depth Mechanistic Studies: Research should prioritize elucidating the precise molecular targets and signaling pathways modulated by purified Dihydrotagetone for each of its observed bioactivities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of Dihydrotagetone derivatives could lead to the identification of analogues with enhanced potency and improved pharmacokinetic properties.[2]

  • In Vivo Efficacy and Safety: Rigorous preclinical testing in relevant animal models is necessary to establish the in vivo efficacy and safety profile of Dihydrotagetone.

  • Clinical Translation: Should preclinical data prove promising, well-designed clinical trials will be the final step in validating the therapeutic utility of Dihydrotagetone in human diseases.

References

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Methodological & Application

Application Note & Protocol: Synthesis of Dihydro Tagetone from Isobutyl Methyl Ketone via Regioselective Enolate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of dihydro tagetone (2,6-dimethyl-7-octen-4-one), a valuable monoterpene ketone utilized in the flavor, fragrance, and pharmaceutical industries. The protocol details a robust and regioselective approach starting from the readily available precursor, isobutyl methyl ketone. The synthetic strategy hinges on the formation of a specific lithium enolate and its subsequent alkylation with allyl bromide. This guide offers in-depth mechanistic insights, a detailed step-by-step protocol, and best practices for ensuring a successful and safe synthesis.

Introduction and Synthetic Strategy

This compound is a naturally occurring acyclic monoterpene ketone, often isolated from the essential oil of Tagetes minuta.[1][2] Its characteristic fruity and floral aroma makes it a sought-after ingredient in perfumery. While isolation from natural sources is common, a reliable synthetic route from simple, cost-effective starting materials is highly desirable for ensuring a consistent supply and high purity for research and development.

This guide outlines a synthetic protocol for this compound starting from isobutyl methyl ketone (4-methyl-2-pentanone). The core of this synthesis is the alkylation of a ketone enolate, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4] The primary challenge in this synthesis lies in controlling the regioselectivity of the enolate formation, as isobutyl methyl ketone is an unsymmetrical ketone with two distinct sets of α-hydrogens.

Our synthetic approach involves two key steps:

  • Regioselective Deprotonation: Formation of the kinetic lithium enolate of isobutyl methyl ketone using a strong, sterically hindered base, Lithium Diisopropylamide (LDA), at low temperatures.[5][6]

  • Nucleophilic Substitution (Alkylation): The resulting enolate acts as a nucleophile, attacking the electrophilic allyl bromide in a classic SN2 reaction to form the target molecule, this compound.[7][8]

The choice of LDA as the base at a low temperature (-78 °C) is critical. These conditions favor the rapid, irreversible deprotonation of the less sterically hindered α-hydrogens on the methyl group, leading to the formation of the desired kinetic enolate.[9][10] This prevents the formation of the more thermodynamically stable, but undesired, enolate at the methine position.

Reaction Mechanism and Rationale

The overall transformation is depicted below:

(Isobutyl Methyl Ketone reacts with Allyl Bromide in the presence of LDA in THF to yield this compound)

Step 1: Formation of the Kinetic Lithium Enolate

A solution of LDA in an aprotic solvent like tetrahydrofuran (THF) is prepared in situ or used as a commercial solution. When isobutyl methyl ketone is added dropwise to the LDA solution at -78 °C, the bulky diisopropylamide anion selectively abstracts a proton from the less substituted α-carbon (the methyl group). This is due to the lower activation energy for this deprotonation pathway.[11][12] The reaction is essentially irreversible, "trapping" the kinetic enolate.

Step 2: SN2 Alkylation

The formed lithium enolate is a potent carbon-centered nucleophile. Upon the introduction of allyl bromide, the enolate's α-carbon attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion via an SN2 mechanism.[13] This step forms the new carbon-carbon bond, yielding the final product after an aqueous workup. Allyl bromide is an excellent substrate for this reaction due to its high reactivity in SN2 displacements.[7]

Detailed Experimental Protocol

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Lithium Diisopropylamide (LDA) is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon).

  • Allyl bromide is toxic, flammable, and a lachrymator.[14][15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[17][18]

  • All glassware must be oven-dried and cooled under an inert atmosphere to ensure anhydrous conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isobutyl methyl ketone (4-methyl-2-pentanone)≥99%, anhydrousSigma-AldrichStore over molecular sieves.
Diisopropylamine≥99.5%, anhydrousSigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle with extreme care.
Allyl bromide99%Sigma-AldrichStabilized with propylene oxide.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Saturated aqueous NH₄Cl solutionACS Grade-For quenching the reaction.
Diethyl etherACS GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificFor drying the organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Hexane / Ethyl AcetateHPLC GradeFisher ScientificFor column chromatography eluent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Part A: Preparation of LDA and Enolate Formation

  • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Via syringe, add 80 mL of anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (4.4 mL, 31.5 mmol, 1.05 eq) to the cooled THF.

  • Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate, dry flask, prepare a solution of isobutyl methyl ketone (3.7 mL, 30.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

  • Add the isobutyl methyl ketone solution dropwise to the LDA solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

Part B: Alkylation and Work-up

  • Slowly add allyl bromide (2.9 mL, 33.0 mmol, 1.1 eq) to the enolate solution at -78 °C via syringe.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature slowly over 1 hour.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether and shake well.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization
  • The crude product is purified by flash column chromatography on silica gel.[19][20]

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude oil onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Monitor the fractions by Thin Layer Chromatography (TLC). This compound is significantly less polar than any remaining starting material.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

  • Characterization: The identity and purity of the product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.[21][22]

    • Expected Boiling Point: 185-188 °C[23]

    • Expected Refractive Index: ~1.429 @ 20 °C[23]

    • Key Spectroscopic Data: The spectra should be consistent with the structure of 2,6-dimethyl-7-octen-4-one.

Data Presentation

Quantitative Summary of Protocol
ReagentM.W. ( g/mol )Amount (mmol)Volume (mL)Density (g/mL)Equivalents
Isobutyl methyl ketone100.1630.03.70.8011.0
Diisopropylamine101.1931.54.40.7171.05
n-Butyllithium (2.5 M)64.0630.012.0-1.0
Allyl bromide120.9833.02.91.3981.1
Product (Expected) 154.25 --~0.835-

Expected Yield: 65-75%

Visualization of Workflow and Logic

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation & Work-up cluster_purification Purification A Assemble & Dry Glassware B Add Anhydrous THF A->B C Cool to -78 °C B->C D Add Diisopropylamine C->D E Add n-BuLi (LDA formation) D->E F Add Isobutyl Methyl Ketone Solution E->F G Stir for 1 hr @ -78 °C F->G H Add Allyl Bromide G->H I Stir & Warm to RT H->I J Quench with NH4Cl I->J K Extract with Et2O J->K L Dry & Concentrate K->L M Column Chromatography L->M N Characterize Product M->N caption Workflow for this compound Synthesis ReagentChoice Goal Desired Product: This compound (Alkylation at less hindered α-carbon) KineticEnolate Kinetic Enolate Formation Goal->KineticEnolate is achieved via StartingKetone Unsymmetrical Ketone: Isobutyl Methyl Ketone StartingKetone->Goal requires regioselective alkylation StartingKetone->KineticEnolate can form ThermoEnolate Thermodynamic Enolate Formation (Undesired) StartingKetone->ThermoEnolate can form Base Choice of Base KineticEnolate->Base controlled by Conditions Reaction Conditions KineticEnolate->Conditions controlled by LDA LDA (Strong, Bulky) Base->LDA correct choice Alkoxide NaOEt / KOtBu (Strong, Less Bulky / Reversible) Base->Alkoxide incorrect choice LDA->KineticEnolate favors Alkoxide->ThermoEnolate favors LowTemp Low Temperature (-78 °C) Irreversible Conditions->LowTemp correct choice HighTemp Higher Temperature Reversible Conditions->HighTemp incorrect choice LowTemp->KineticEnolate favors HighTemp->ThermoEnolate favors caption Logic for Regioselective Enolate Formation

Caption: Logic for Regioselective Enolate Formation

References

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved January 25, 2026, from [Link]

  • The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved January 25, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved January 25, 2026, from [Link]

  • Braun, M., & Meier, T. (2006). The Allylic Alkylation of Ketone Enolates.
  • Evans, D. A. (n.d.).
  • ChemistNATE. (2023, February 15). Alkylation of Enolates [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones. [Link]

  • Chemistry LibreTexts. (2019, June 5). 21.9: Direct Enolate Alkylation. [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. [Link]

  • Sadgrove, N. J., et al. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae).
  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

  • Joshi, R. K., et al. (2005). Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil. U.S.
  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56755.
  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • ResearchGate. (n.d.). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). [Link]

  • NPTEL-NOC IITM. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions [Video]. YouTube. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Allyl Bromide. [Link]

  • The Good Scents Company. (n.d.). dihydrotagetone 7-octen-4-one, 2,6-dimethyl-. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Stobec. (2012, September 20). SAFETY DATA SHEET - Allyl bromide. [Link]

  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • ResearchGate. (n.d.). Isolation and characterization of essential oil major components from Tagetes minuta L. from western Himalayan region. [Link]

  • Tokyo University of Science. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

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Application Note & Protocol: High-Purity Extraction of Dihydro Tagetone from Tagetes minuta Essential Oil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the extraction and purification of dihydro tagetone from the essential oil of Tagetes minuta (Wild Marigold). This compound, an acyclic monoterpene ketone, is a valuable compound in the flavor, fragrance, and pharmaceutical industries, recognized for its unique sweet, fruity, and floral aroma.[1][2] The chemical composition of T. minuta oil is notoriously variable, influenced by geography, climate, and harvesting time, presenting a significant challenge for isolating specific constituents.[3][4] This guide details a robust, multi-step methodology combining traditional hydrodistillation with advanced chromatographic techniques to yield high-purity this compound. We provide not only step-by-step protocols but also the scientific rationale behind each procedural choice, ensuring reproducibility and a deeper understanding of the separation principles involved. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable method for isolating this target compound for research and commercial applications.

Introduction: The Potential of Tagetes minuta and this compound

Tagetes minuta, a member of the Asteraceae family, is an aromatic plant native to South America that has naturalized in many parts of the world.[5] It is a prolific producer of essential oil, which has been traditionally used for its medicinal and insecticidal properties.[4][6] The oil is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes.

The chemical profile of T. minuta oil can vary significantly, leading to the classification of different chemotypes.[3][4] While some chemotypes are rich in ocimene or tagetone, others contain high concentrations of this compound (2,6-dimethyl-7-octen-4-one), which can range from approximately 10% to over 50% of the total oil composition.[3][7] This variability underscores the importance of sourcing plant material from regions known to produce this compound-rich oil, such as those harvested in the autumn in certain Indian regions.[3]

This compound is of particular interest due to its pleasant aromatic profile and its potential as a precursor for synthesizing other valuable molecules.[1] Its isolation from the natural matrix, however, requires a systematic approach to separate it from structurally similar ketones and less polar hydrocarbons that constitute the bulk of the oil.

Table 1: Illustrative Variation in Major Constituents (%) of Tagetes minuta Oil
CompoundOil from Madagascar[6]Oil from India[3]Oil from Zambia[8]Oil from Turkey[7]
This compound 11.6~32.6 (up to 51%)30.010.6
(Z)-β-Ocimene--23.631.0 - 39.0
(E)-β-Ocimene---45.9
(Z)-Tagetone--14.1-
Tagetone (isomer unspecified)14.140.4-10.7
(Z)-Tagetenone6.7---
(E)-Tagetenone9.0-6.3-
Limonene7.414.08.3-

Note: This table is for illustrative purposes. The chemical composition can vary significantly based on factors like harvest season, plant part, and geographical location.[3][6]

Overall Workflow for this compound Isolation

The entire process, from raw plant material to purified compound, follows a logical three-stage progression: essential oil extraction, enrichment of the target ketone, and final purification via chromatography. Each stage is critical for the final yield and purity of the this compound.

G cluster_0 Stage 1: Oil Extraction cluster_1 Stage 2: this compound Enrichment cluster_2 Stage 3: Purification & Analysis Plant Tagetes minuta (Aerial Parts) Distill Hydrodistillation Plant->Distill Oil Crude T. minuta Essential Oil Distill->Oil LLE Liquid-Liquid Extraction (Acetonitrile/n-Hexane) Oil->LLE Acetonitrile Acetonitrile Fraction (Ketone-Enriched) LLE->Acetonitrile Hexane n-Hexane Fraction (Hydrocarbon-Rich) LLE->Hexane [Discard] Column Silica Gel Column Chromatography Acetonitrile->Column Pure >95% Pure This compound Column->Pure QC GC-MS Analysis (Purity & Identity) Pure->QC

Caption: Workflow from plant material to pure this compound.

Experimental Protocols

Protocol I: Extraction of T. minuta Essential Oil

Principle: Hydrodistillation is a method of extracting volatile compounds from plant material. As steam passes through the plant matter, it ruptures the oil-containing glands and volatilizes the essential oil components. The mixture of steam and oil vapor is then condensed, and the immiscible oil is separated from the aqueous phase (hydrosol).

Materials:

  • Fresh or air-dried aerial parts (leaves, stems, flowers) of Tagetes minuta.

  • Clevenger-type apparatus (2000 mL or larger recommended).[9]

  • Heating mantle.

  • Distilled water.

  • Separatory funnel.

  • Anhydrous sodium sulfate.

Procedure:

  • Preparation: Chop the collected aerial parts of T. minuta into small pieces (2-4 cm) to increase the surface area for efficient oil extraction.[5]

  • Charging the Still: Place approximately 500g of the chopped plant material into the 2000 mL round-bottom flask of the Clevenger apparatus. Add 1.5 L of distilled water, ensuring the material is fully submerged.

  • Distillation: Assemble the Clevenger apparatus. Begin heating the flask using the heating mantle. The goal is to achieve a gentle boil. The distillation process should continue for 3-4 hours.[5]

  • Collection: As the steam and oil vapor condenses, the essential oil will accumulate in the calibrated collection arm of the Clevenger trap. The aqueous phase (hydrosol) will be recycled back into the boiling flask.

  • Isolation: Once the distillation is complete and the apparatus has cooled, carefully drain the collected essential oil from the trap into a clean vial.

  • Drying: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. Swirl gently and allow it to sit for 15-20 minutes. Decant the clear, dried oil into a clean, amber glass bottle for storage.

  • Storage: Store the essential oil at 4°C in a dark, airtight container to prevent degradation.

Protocol II: Isolation and Purification of this compound

This protocol is adapted from established methods for separating ketones from hydrocarbon-rich essential oils.[1] It employs a two-step process: an initial enrichment via liquid-liquid extraction followed by high-resolution purification using column chromatography.

A. Enrichment via Liquid-Liquid Extraction

Principle: This step exploits the polarity difference between the target ketone (this compound) and non-polar hydrocarbon components (e.g., ocimene). This compound, being a ketone, is more polar and will preferentially partition into the polar solvent (acetonitrile), while the non-polar hydrocarbons will remain in the non-polar solvent (n-hexane).

Materials:

  • Crude T. minuta essential oil.

  • Acetonitrile (HPLC grade).

  • n-Hexane (or n-pentane, HPLC grade).

  • Separatory funnel (500 mL).

  • Rotary evaporator.

Procedure:

  • Initial Partitioning: In a 500 mL separatory funnel, combine 100 mL of T. minuta oil, 100 mL of n-hexane, and 100 mL of acetonitrile.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to fully separate for 15-20 minutes.

  • Separation: Two distinct layers will form: a lower acetonitrile layer (containing the enriched ketones) and an upper n-hexane layer (containing hydrocarbons). Carefully drain the lower acetonitrile layer into a clean flask.

  • Back-Extraction: To maximize recovery, wash the remaining n-hexane layer two more times with 100 mL portions of fresh acetonitrile. Combine all three acetonitrile fractions. The n-hexane fraction can be discarded.

  • Solvent Removal: Remove the acetonitrile from the combined fractions using a rotary evaporator under reduced pressure. The resulting product is a concentrated oil significantly enriched in this compound (typically >60-70%).[1]

B. Purification via Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer. By starting with a non-polar eluent and gradually increasing the polarity, compounds can be eluted in order of increasing polarity.

Materials:

  • This compound-enriched oil from step 3.2.A.

  • Silica gel (60-120 mesh).

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter).

  • n-Hexane (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Fraction collection tubes.

  • TLC plates (silica gel) for monitoring.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform, packed bed. Drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.

  • Sample Loading: Dissolve the enriched oil (e.g., 10 g) in a minimal amount of n-hexane (e.g., 20 mL). Carefully load this solution onto the top of the silica gel bed.

  • Elution:

    • Step 1 (Initial Elution): Begin eluting the column with 100% n-hexane. This will wash out any remaining non-polar hydrocarbons. Collect fractions (e.g., 20 mL each) and monitor them by TLC.

    • Step 2 (Gradient Elution): Once the initial non-polar compounds have eluted, switch the mobile phase to a mixture of n-hexane and ethyl acetate. A typical starting point is 98:2 (v/v) n-hexane:ethyl acetate.[1] This slight increase in polarity is crucial for eluting the this compound.

  • Fraction Collection & Analysis: Continue collecting fractions and monitor them closely using TLC. Spot each fraction on a TLC plate and develop it in a chamber with an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under UV light or by staining. Fractions containing a single spot corresponding to pure this compound should be pooled.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quality Control and Characterization

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of the isolated compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a fragmentation pattern (mass spectrum) for each component, which acts as a chemical fingerprint.

Protocol III: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a Mass Selective Detector.

  • Column: Rtx-5 (or equivalent, e.g., HP-5MS) fused silica capillary column (e.g., 60 m x 0.32 mm, 0.25 µm film thickness).[10]

GC Conditions (Typical):

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.[10]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, ramped at 3°C/min to 220°C, and held for 10 minutes.[10]

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions (Typical):

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-550 amu.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in n-hexane.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Identity Confirmation: Compare the mass spectrum of the resulting peak with a reference library (e.g., NIST, Wiley) and with literature data.[1]

    • Purity Assessment: Calculate the purity by determining the relative peak area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₀H₁₈O[2]
Molecular Weight 154.25 g/mol [2]
CAS Number 1879-00-1[2]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, fruity, floral[1][2]
Boiling Point 185 - 188 °C (at 760 mmHg)[11]
Specific Gravity ~0.835 @ 15.5 °C[11]
Refractive Index ~1.429 @ 20.0 °C[11]
Chemical Structures of Key Ketones in T. minuta Oil

G cluster_0 This compound cluster_1 Tagetone cluster_2 Tagetenone a b c

Caption: Key related ketones found in Tagetes minuta oil.

Safety and Handling

  • Tagetes minuta Essential Oil: The crude oil is a flammable liquid and can be a skin sensitizer.[12] Avoid contact with skin and eyes, and handle in a well-ventilated area.

  • Solvents: n-Hexane, acetonitrile, and ethyl acetate are flammable and should be handled in a fume hood away from ignition sources. Acetonitrile is toxic if ingested, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat when performing these protocols.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the extraction and high-purity isolation of this compound from Tagetes minuta essential oil. By understanding the principles of hydrodistillation, liquid-liquid partitioning, and column chromatography, researchers can effectively navigate the challenges posed by the oil's chemical variability. The final GC-MS quality control step ensures the final product meets the high-purity standards required for research, development, and commercial applications.

References

  • Lawrence, B.M. (2016). Progress in Essential Oils: Tagetes Oil. Perfumer & Flavorist. [Online]. Available at: [Link]

  • Salehi, B., et al. (2018). Tagetes spp. Essential Oils and Other Extracts: Chemical Characterization and Biological Activity. Molecules, 23(11), 2847. [Online]. Available at: [Link]

  • Öz M., & Tursun, N. (2020). Essential Oil Content and Compositions of Naturalized Tagetes minuta L. (Wild marigold). Iğdır University Journal of the Institute of Science and Technology, 10(1), 475-479. [Online]. Available at: [Link]

  • Srivastava, S. K., et al. (2002). Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil. U.S. Patent No. 6,492,567. [Online].
  • Arora, K. (2021). Effective mode of essential oil application of Tagetes minuta L. to manage Phalaris minor Retz. Plant Archives, 21(1), 1413-1416. [Online]. Available at: [Link]

  • Sadgrove, N. J., & Jones, G. L. (2019). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). Chemistry & Biodiversity, 16(11), e1900388. [Online]. Available at: [Link]

  • The Good Scents Company. (n.d.). dihydrotagetone. [Online]. Available at: [Link]

  • Mungenge, C., et al. (2004). Chemical Composition of the Essential Oil of Tagetes minuta L. from Zambia. Journal of Essential Oil Research, 16(5), 422-423. [Online]. Available at: [Link]

  • Verma, R. S., et al. (2019). Chemical composition of the essential oils of Tagetes patula L. during different phenological stages. Journal of Essential Oil Bearing Plants, 22(5), 1354-1361. [Online]. Available at: [Link]

  • Wanjala, F. M., et al. (2016). Bioactive properties of Tagetes minuta L. (Asteraceae) essential oils: A review. American Journal of Essential Oils and Natural Products, 4(3), 28-36. [Online]. Available at: [Link]

  • Zheljazkov, V. D., et al. (2020). Comprehensive Insights into Tagetes minuta: A Study of GC-MS Profiling, Antimicrobial Activity, Free Radical Scavenging, Computational Studies and Formulation of an Ointment. Farmacia, 68(3), 473-481. [Online]. Available at: [Link]

  • Boukhris, M., et al. (2013). Chemical composition, antioxidant, antimicrobial and cytotoxic activities of Tagetes minuta and Ocimum basilicum essential oils. Journal of the Science of Food and Agriculture, 93(10), 2491-2498. [Online]. Available at: [Link]

  • The Organic Chemistry Channel. (2020, December 12). Steam Distillation of Marigolds (Essential Oil Extraction Video). [Video]. YouTube. [Online]. Available at: [Link]

  • Freshskin Beauty Ltd. (2019). Marigold Tagetes Essential Oil - SAFETY DATA SHEET. [Online]. Available at: [Link]

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Application Note: Quantitative Analysis of Dihydro Tagetone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of dihydro tagetone, a key volatile ketone found in various essential oils, notably from the Tagetes genus. The methodology employs a robust liquid-liquid extraction (LLE) procedure followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical, food, and fragrance industries. Emphasis is placed on the rationale behind key experimental choices, adherence to established validation guidelines, and practical steps for ensuring data integrity and reproducibility.

Introduction

This compound (2,6-dimethyloct-7-en-4-one) is a monoterpene ketone recognized for its characteristic fruity and floral aroma. It is a significant constituent of essential oils derived from plants such as Tagetes minuta (Tagete oil), contributing to their aromatic profile and potential biological activities. Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal products, and for research into its pharmacological or olfactory properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound. Its high chromatographic resolution effectively separates complex components within an essential oil matrix, while the mass spectrometer provides definitive identification and sensitive quantification. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2]

Experimental Workflow Overview

The analytical workflow is a multi-step process designed to ensure accurate and precise quantification. Each stage is critical for the integrity of the final results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample ISTD_Spike Spike with Internal Standard (ISTD) Sample->ISTD_Spike Accurate Weighing Dilution Dilution with Solvent ISTD_Spike->Dilution Vortex Vortex & Homogenize Dilution->Vortex Injection GC Injection Vortex->Injection Transfer to GC Vial Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Response Ratio Report Final Report Quantification->Report

Figure 1: General workflow for the quantification of this compound.

Materials and Reagents

  • Solvents: Hexane (or Ethyl Acetate), HPLC grade or higher.

  • Standards:

    • This compound analytical standard (≥95% purity).

    • Internal Standard (ISTD): Tetradecane (C14) or other suitable n-alkane not present in the sample matrix.

  • Apparatus:

    • Analytical balance (4-decimal places).

    • Volumetric flasks (Class A).

    • Micropipettes (calibrated).

    • Vortex mixer.

    • GC vials (2 mL) with PTFE septa.

Protocol: Sample and Standard Preparation

Internal Standard (ISTD) Selection Rationale

The use of an internal standard is critical for correcting variations in injection volume and instrument response. The ideal ISTD should be chemically similar to the analyte but absent in the sample matrix. For general terpene analysis, a long-chain n-alkane such as tetradecane is a pragmatic choice as it is non-polar, elutes without interfering with most monoterpenes, and is not typically found in essential oils. A stock solution of the ISTD (e.g., 1000 µg/mL in hexane) should be prepared.

Preparation of Calibration Standards

A series of calibration standards are prepared to establish the relationship between concentration and instrument response.

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Standards: Perform serial dilutions of the primary stock solution to create a set of at least five calibration standards. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spiking with ISTD: Add a constant concentration of the internal standard to each calibration standard. For example, add 50 µL of a 1000 µg/mL ISTD stock to each 1 mL of working standard to achieve a final ISTD concentration of 50 µg/mL.

Sample Preparation
  • Weighing: Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • ISTD Spiking: Add a known amount of the internal standard stock solution to the flask. The amount should yield a final concentration that is within the calibration range and produces a robust chromatographic peak.

  • Dilution: Dilute the sample to the 10 mL mark with hexane. The dilution factor should be chosen to ensure the final concentration of this compound falls within the linear range of the calibration curve.

  • Homogenization: Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer: Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC (or equivalent)Provides reliable and reproducible chromatographic performance.
MS System Agilent 5977C MSD (or equivalent)Offers high sensitivity and selectivity for target compound analysis.
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides excellent separation for a wide range of volatile and semi-volatile compounds, including terpenes.[3]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert gas that provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µL, Split mode (e.g., 50:1 split ratio)Split injection prevents column overloading with high concentration samples like essential oils.
Oven Program Initial: 60°C (hold 2 min), Ramp: 3°C/min to 240°C, Hold: 5 minA gradual temperature ramp allows for effective separation of isomeric and closely related compounds.[3]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra and enabling library matching.[3]
Acquisition Mode Scan Mode: 45-350 m/z (for identification) SIM Mode: m/z 69, 81, 111, 154 (for quantification)Scan mode is used to confirm the identity of this compound by comparing its mass spectrum to a reference library (e.g., NIST). Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for quantification by monitoring only characteristic ions.

This compound Mass Spectrum: The expected mass spectrum of this compound will show characteristic fragment ions. Key ions for identification and for use in SIM mode include m/z 154 (Molecular Ion, M+), 111, 81, and 69.[2][4]

Data Analysis and Quantification

  • Peak Identification: Confirm the identity of the this compound peak in sample chromatograms by comparing its retention time and mass spectrum with that of a pure standard. The NIST Mass Spectral Library is an authoritative source for reference spectra.[4]

  • Integration: Integrate the peak areas for this compound and the internal standard in all chromatograms (standards and samples).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area (AreaAnalyte / AreaISTD) against the concentration of the analyte for each calibration standard. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically required.

  • Quantification: Calculate the concentration of this compound in the prepared sample solution using the calibration curve equation.

  • Final Concentration: Calculate the final concentration of this compound in the original essential oil sample, accounting for the initial weight and all dilution factors.

    Concentration (µg/mg) = (Csample × V) / W

    Where:

    • Csample = Concentration from calibration curve (µg/mL)

    • V = Final dilution volume (mL)

    • W = Initial weight of the essential oil (mg)

Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2] The following parameters should be assessed:

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for analytical method validation.

Parameter Acceptance Criteria Procedure
Specificity The analyte peak should be free from interference from other components in the matrix. Peak purity analysis should pass.Analyze a blank matrix (a similar essential oil known to not contain this compound, if available) and a spiked matrix to demonstrate no co-eluting peaks interfere with the analyte or ISTD.
Linearity & Range R² ≥ 0.995 over the specified concentration range.As described in section 4.2 and 6.3. The range should cover expected concentrations in typical samples.
Accuracy (Recovery) Typically 80-120% recovery.Analyze a sample matrix spiked with known concentrations of this compound at low, medium, and high levels within the calibration range. Calculate the percentage recovery of the added analyte.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2-3% Intermediate Precision (Inter-day): RSD ≤ 5%Repeatability: Analyze at least 6 replicates of a sample on the same day. Intermediate: Analyze replicates on different days, with different analysts, or on different instruments.
LOD & LOQ Signal-to-Noise Ratio (S/N): LOD ≈ 3:1 LOQ ≈ 10:1Determined by analyzing progressively more dilute solutions and measuring the S/N ratio, or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in results with small, deliberate variations in method parameters.Introduce small changes to parameters like GC oven ramp rate (±0.2°C/min) or injector temperature (±5°C) and observe the effect on the results.

Troubleshooting

Issue Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; column contamination.Use a deactivated liner; bake the column; trim the first few cm of the column.
Inconsistent Peak Areas Leaky syringe; inconsistent injection volume; septum coring.Check the syringe for bubbles; ensure proper autosampler operation; replace the injector septum.
No Peak Detected Incorrect MS parameters (SIM mode); sample concentration below LOD; instrument failure.Verify SIM ions are correct; analyze in Scan mode first to confirm presence; check a high-concentration standard; check instrument diagnostics.
Low Recovery Inefficient extraction; analyte degradation; inaccurate standard preparation.Re-evaluate dilution solvent; check for analyte stability in the chosen solvent; remake standards and verify calculations.
Poor Linearity (R² < 0.995) Saturation of the detector at high concentrations; inaccurate dilutions.Narrow the calibration range or use a quadratic fit (if justified); carefully remake all standard dilutions.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of this compound using GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, and by adhering to the principles of method validation, laboratories can achieve accurate, reliable, and reproducible results. This methodology is suitable for routine quality control and research applications involving essential oils and other complex natural product matrices.

References

  • Thoss, V., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 147-160. Available at: [Link]

  • Sadgrove, N. J., et al. (2015). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). Journal of Essential Oil Research, 27(6), 463-470. Available at: [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). 5,7-Octadien-4-one, 2,6-dimethyl-, (E)-. National Institute of Standards and Technology. Available at: [Link]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • Center for Forensic Science Research & Education. (2023). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. Available at: [Link]

  • NCASI. (2019). NCASI Method TERPS-19.01: Select Terpenes and Terpenoids in Condensate Samples by Hexane Extraction and GC/MS Analysis. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dimethyloct-7-en-4-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of Dihydro Tagetone in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dihydro Tagetone (2,6-dimethyloct-7-en-4-one) is a monoterpenoid ketone recognized for its characteristic fruity aroma.[1] It is a significant component in the essential oils of various plants, including species of Tagetes and Phebalium, and is utilized in the flavor and fragrance industries.[2][3][4] Accurate and sensitive quantification of this compound is crucial for quality control, chemotaxonomic studies, and product development. Traditional extraction methods often involve large volumes of organic solvents and can be time-consuming.

Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative for the extraction and concentration of volatile and semi-volatile compounds from various matrices.[5] This technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[5] The analytes are then thermally desorbed directly into a gas chromatograph (GC) for separation and detection.[6] SPME is highly efficient, sensitive, and easily automated, minimizing sample handling and improving analytical precision.[7]

This application note provides a comprehensive guide to developing and implementing an SPME-GC-MS method for the analysis of this compound. It covers the theoretical basis for experimental choices, a detailed step-by-step protocol, and guidance on data interpretation, aimed at researchers, scientists, and professionals in analytical chemistry and drug development.

Scientific Principles & Method Causality

The successful application of SPME for this compound analysis hinges on a systematic approach to method development. Each parameter is selected to maximize the efficiency of analyte transfer from the sample matrix to the SPME fiber and subsequently to the analytical instrument.

Analyte Properties: this compound

Understanding the physicochemical properties of this compound is the foundation for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[8]
Molecular Weight 154.25 g/mol [8]
Boiling Point 185-188 °C at 760 mmHg[9]
Flash Point 65.56 °C[9]
Vapor Pressure 0.289 mmHg at 25 °C (est.)[9]
logP (o/w) 2.746 (est.)[9]
Solubility Soluble in alcohol; sparingly soluble in water[9]

Its relatively high boiling point and vapor pressure classify this compound as a semi-volatile compound, making it an ideal candidate for headspace SPME (HS-SPME). Its moderate polarity, owing to the ketone functional group, and nonpolar hydrocarbon backbone guide the selection of an appropriate fiber coating.

The SPME Process: A Mechanistic Overview

SPME is an equilibrium-based partitioning process. The amount of analyte extracted by the fiber at equilibrium is proportional to its concentration in the sample. The process involves three key stages:

  • Extraction: The SPME fiber is exposed to the sample's headspace or directly immersed in a liquid sample. Analytes migrate from the matrix to the fiber coating until equilibrium is reached.

  • Desorption: The fiber is retracted and transferred to the heated injection port of a GC, where the trapped analytes are rapidly desorbed by heat.

  • Analysis: The desorbed analytes are carried by the carrier gas onto the GC column for separation, followed by detection and quantification, typically by mass spectrometry (MS).

Below is a diagram illustrating the logical flow of SPME method development.

MethodDevelopment cluster_Analyte Analyte & Matrix Characterization cluster_SPME SPME Parameter Optimization cluster_GCMS GC-MS Analysis A Define Analyte (this compound) B Select Fiber Coating (e.g., DVB/CAR/PDMS) A->B M Define Matrix (e.g., Essential Oil, Aqueous Solution) C Select Extraction Mode (Headspace vs. Direct Immersion) M->C D Optimize Temperature (Equilibration & Extraction) C->D E Optimize Time (Equilibration & Extraction) D->E F Optimize Agitation & Salting E->F G Optimize Desorption (Temperature & Time) F->G H Select GC Column & Program G->H I Set MS Parameters H->I J Method Validation (Linearity, LOD, LOQ, Recovery) I->J

Caption: Logical workflow for SPME method development and validation.

Detailed Protocol: HS-SPME-GC-MS of this compound

This protocol is designed for the analysis of this compound in a liquid matrix, such as a diluted essential oil or an aqueous sample.

Materials and Instrumentation
  • Reagents: this compound standard (CAS 1879-00-1), Sodium Chloride (NaCl, analytical grade), Methanol (HPLC grade), Deionized Water.

  • SPME: Manual SPME Holder, SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Rationale: A combination fiber like DVB/CAR/PDMS is chosen for its broad-range capability, effectively trapping semi-volatile compounds and ketones through both adsorption (Carboxen, DVB) and absorption (PDMS) mechanisms.[10]

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Instrumentation: Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (GC-MS).

  • GC Column: Mid-polarity column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Rationale: A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of volatile and semi-volatile compounds, including ketones.[11]

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock standard with deionized water.

  • Sample Preparation:

    • Place 5 mL of the aqueous sample into a 20 mL headspace vial.

    • For essential oils or non-aqueous samples, dilute in an appropriate solvent and then spike a known amount into 5 mL of deionized water in the vial.

    • Add Salt: Add 1.5 g of NaCl to the vial.

      • Rationale: Adding an inorganic salt increases the ionic strength of the aqueous solution, which decreases the solubility of organic analytes like this compound. This "salting-out" effect enhances the partitioning of the analyte from the liquid phase into the headspace, thereby increasing extraction efficiency.[12]

HS-SPME Extraction Workflow

The following diagram outlines the key steps of the HS-SPME procedure.

SPME_Workflow arrow arrow A 1. Sample Preparation Place 5 mL sample and 1.5g NaCl in 20 mL vial. Seal. B 2. Incubation & Equilibration Incubate at 60°C for 15 min with agitation. A->B C 3. Headspace Extraction Expose DVB/CAR/PDMS fiber to headspace for 30 min at 60°C. B->C D 4. Desorption Retract fiber and insert into GC inlet at 250°C for 5 min. C->D E 5. GC-MS Analysis Start GC run to separate and detect analytes. D->E

Caption: Step-by-step HS-SPME experimental workflow.

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC inlet at a specified temperature).

  • Incubation: Place the sealed vial in a heating agitator set to 60°C and 250 rpm for 15 minutes .

    • Rationale: Incubation and agitation facilitate the establishment of equilibrium between the liquid phase and the headspace. Elevating the temperature increases the vapor pressure of this compound, driving more of it into the headspace. A temperature of 60°C is chosen as an effective starting point for semi-volatiles, balancing increased volatility with the risk of analyte degradation.[13]

  • Extraction: After incubation, pierce the vial septum with the SPME needle and expose the fiber to the headspace for 30 minutes while maintaining the temperature and agitation.

    • Rationale: This duration allows for sufficient partitioning of the analyte onto the fiber coating. The optimal time should be determined experimentally by creating an extraction time profile.

  • Desorption: Immediately after extraction, retract the fiber into the needle, withdraw it from the vial, and insert it into the GC inlet. Expose the fiber for 5 minutes to desorb the analytes.

GC-MS Analytical Conditions

The following parameters serve as a validated starting point for analysis.

ParameterSetting
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 50°C (hold 2 min), ramp to 200°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Expected Performance & Validation

A properly optimized and validated method ensures reliable and reproducible results.[14] The performance of this SPME-GC-MS method should be characterized by the following parameters.

Validation ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Precision (%RSD) < 15%
Recovery 85 - 115%

Note: These values are representative and should be experimentally determined for each specific matrix and instrument.[14]

Data Analysis:

  • Identification: this compound is identified by comparing its retention time and its mass spectrum with that of an authentic standard or a reference library (e.g., NIST). Key identifying ions for this compound should be confirmed.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration in unknown samples is then calculated from this curve.

Conclusion

Solid-Phase Microextraction coupled with GC-MS is a highly effective technique for the analysis of this compound in complex samples. The method is sensitive, robust, and environmentally friendly due to the elimination of organic solvents. By carefully selecting the fiber coating and optimizing key parameters such as extraction temperature, time, and sample matrix modification, researchers can achieve accurate and precise quantification of this important aroma compound. This application note provides a solid and scientifically-grounded framework for developing and implementing such a method in a research or quality control setting.

References

  • Sadgrove, N. J., & Jones, G. L. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). ResearchGate. [Link]

  • The Good Scents Company. (n.d.). dihydrotagetone. Retrieved from [Link]

  • Moghaddam, M., & Omidbiagi, R. (2007). Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules. ResearchGate. [Link]

  • ScenTree. (n.d.). Tagetes minuta oil (CAS N° 8016-84-0). Retrieved from [Link]

  • Lawrence, B. M. (2016). Progress in Essential Oils: Tagetes Oil. Perfumer & Flavorist. [Link]

  • Agilent Technologies. (2021). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Tagetone, (E)-. PubChem. Retrieved from [Link]

  • Singh, S., et al. (2022). Development of a disposable paper-based thin film solid-phase microextraction sampling kit to quantify ketone body. ResearchGate. [Link]

  • Purdue University Graduate School. (2024). Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. Figshare. [Link]

  • Wozniak, E., et al. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. ResearchGate. [Link]

  • Yu, D., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Semantic Scholar. [Link]-Yu-Skinner/b327b40106f368297072a74c7e6c0f2096735748)

  • Sajid, M., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]

  • Šikuten, I., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. [Link]

  • Perestrelo, R., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. National Institutes of Health (NIH). [Link]

  • Płotka-Wasylka, J., et al. (2023). Development of the thin film solid phase microextraction (TF-SPME) method for metabolomics profiling of steroidal hormones from urine samples using LC-QTOF/MS. PubMed. [Link]

  • Cordero, C., et al. (2010). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. IRIS-AperTO. [Link]

  • JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. [Link]

  • VUV Analytics. (2017). Differences in Vacuum Ultraviolet Absorbance Spectra for Select Trans- and Cis- Olefin Isomers in Gasoline. [Link]

Sources

Application Note: A Validated Protocol for In Vitro Assessment of the Anti-inflammatory Properties of Dihydrotagetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anti-inflammatory potential of Dihydrotagetone (DHT). Dihydrotagetone, a ketone and a significant component of the essential oil from Tagetes species, is investigated for its ability to modulate inflammatory responses in a cellular model.[1][2] We present a series of validated, step-by-step protocols centered around the use of lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a cornerstone model for inflammation research.[3][4] The guide details methods for assessing cell viability to exclude cytotoxicity, quantifying key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and interpreting the resulting data. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Introduction: The Rationale for Investigating Dihydrotagetone

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells.[5] However, dysregulated or chronic inflammation is a key driver of numerous diseases. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[6] Natural products are a rich source of novel anti-inflammatory agents.[7][8] Dihydrotagetone (2,6-Dimethyl-7-octen-4-one) is a naturally occurring ketone found in the essential oils of plants from the Tagetes genus.[9][10][11] While the essential oil of Tagetes minuta has demonstrated anti-inflammatory and antioxidant activities, the specific contribution of its major components like Dihydrotagetone warrants detailed investigation.[2]

This application note outlines a systematic approach to characterize the anti-inflammatory effects of Dihydrotagetone using a well-established in vitro model. By leveraging LPS-stimulated RAW 264.7 macrophages, we can effectively mimic an acute inflammatory response and quantify the inhibitory effects of our test compound.

The Molecular Basis of the Assay: Targeting LPS-Induced Inflammation

The experimental model hinges on inducing an inflammatory cascade in macrophages using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

2.1. The Signaling Cascade

  • Recognition: LPS is recognized by Toll-like receptor 4 (TLR4) on the macrophage cell surface.[12][13]

  • Signal Transduction: This binding event initiates a complex intracellular signaling cascade. The MyD88-dependent pathway is a primary route, which leads to the activation of critical downstream signaling complexes.[14][15]

  • Pathway Activation: Two major pathways are subsequently activated:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to induce the transcription of pro-inflammatory genes.[6][16][17]

    • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, involving kinases like ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators.[18][19][20]

  • Mediator Production: The culmination of this signaling is the synthesis and release of key pro-inflammatory molecules, including nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]

2.2. Visualization of the Inflammatory Pathway

The following diagram illustrates the simplified signaling pathway that is activated by LPS and targeted in this assay.

LPS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK MAPK_cascade MAPK Cascade MyD88->MAPK_cascade NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription MAPK_cascade->Genes Activates NFkB_nuc->Genes Activates Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators Leads to Production Workflow start Start culture 1. Culture RAW 264.7 Cells start->culture cytotoxicity 2. Determine Max Non-Toxic Dose of Dihydrotagetone (MTT Assay) culture->cytotoxicity assay_setup 3. Seed Cells & Pre-treat with Dihydrotagetone cytotoxicity->assay_setup stimulation 4. Stimulate with LPS (1 µg/mL for 24h) assay_setup->stimulation supernatant 5. Collect Supernatant stimulation->supernatant analysis 6. Biochemical Analysis supernatant->analysis no_assay Griess Assay for Nitric Oxide (NO) analysis->no_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) analysis->elisa_assay data_analysis 7. Data Analysis & Interpretation no_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

Caption: Overall experimental workflow for the in vitro assay.

Materials and Reagents

  • Test Compound: Dihydrotagetone (DHT), ≥97% purity

  • Cell Line: Murine macrophage cell line RAW 264.7

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS), sterile

  • Reagents for Assays:

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent [21] * Dimethyl sulfoxide (DMSO), cell culture grade

    • Griess Reagent Kit [22][23] * Sodium Nitrite (NaNO₂) for standard curve

    • Mouse TNF-α ELISA Kit [24][25] * Mouse IL-6 ELISA Kit [26] * Dexamethasone (Positive control for anti-inflammatory activity)

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader

    • Centrifuge

    • Sterile 96-well and 24-well cell culture plates

    • Pipettes and sterile tips

Detailed Experimental Protocols

5.1. Protocol 1: Culture of RAW 264.7 Macrophages

  • Complete Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete medium. Culture in T-75 flasks at 37°C in a 5% CO₂ incubator.

  • Sub-culturing: When cells reach 80-90% confluency, gently scrape the cells, collect them, and passage them at a 1:6 to 1:10 ratio.

5.2. Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality: This step is crucial to identify the concentration range of DHT that does not kill the cells. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply because the cells are non-viable. The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which is a proxy for cell viability. [21]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. [27]Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Dihydrotagetone in DMSO. Serially dilute the stock in serum-free DMEM to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared DHT dilutions. Include a "vehicle control" well containing only serum-free DMEM with 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [28]Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [27]7. Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.

    • Select the highest concentrations of DHT that show >95% cell viability for subsequent experiments.

5.3. Protocol 3: Anti-inflammatory Assay and LPS Stimulation

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. [29]Incubate for 24 hours.

  • Pre-treatment: Remove the medium. Pre-treat the cells for 1-2 hours with 500 µL of serum-free DMEM containing non-cytotoxic concentrations of Dihydrotagetone.

  • Controls: Set up the following controls in parallel:

    • Negative Control: Cells with serum-free DMEM only.

    • Positive Control (LPS): Cells with serum-free DMEM and 0.1% DMSO.

    • Drug Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone 10 µM) before LPS stimulation.

  • Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL (except for the Negative Control group). [29]5. Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for analysis of NO and cytokines. Store at -80°C if not used immediately.

5.4. Protocol 4: Nitric Oxide (NO) Quantification (Griess Assay)

Causality: NO is a key signaling molecule in inflammation produced by iNOS. Its production is dramatically increased upon LPS stimulation. The Griess assay measures nitrite (NO₂⁻), a stable and measurable byproduct of NO metabolism in the cell culture medium, serving as an indirect measure of NO production. [30][31]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in serum-free DMEM.

  • Assay Procedure:

    • Add 50 µL of each collected supernatant sample and standards into a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine) to each well. [32]3. Measurement: After another 10 minutes, measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Calculation:

    • Determine the nitrite concentration of each sample from the linear regression of the standard curve.

    • NO Inhibition (%) = [1 - (NO in DHT+LPS group / NO in LPS group)] x 100.

5.5. Protocol 5: Cytokine Quantification (TNF-α and IL-6 ELISA)

Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines whose production is transcriptionally upregulated by the NF-κB pathway upon LPS stimulation. [4]A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) provides a highly specific and sensitive method to quantify the concentration of these secreted proteins in the culture supernatant.

  • General Protocol: Follow the manufacturer's instructions provided with your specific Mouse TNF-α and IL-6 ELISA kits. A generalized workflow is as follows:

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).

  • Sample/Standard Addition: Add 100 µL of collected supernatants and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature. [26]The cytokine in the sample binds to the immobilized antibody.

  • Washing: Wash the plate several times to remove unbound substances.

  • Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). Color will develop in proportion to the amount of cytokine bound.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to terminate the reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in your samples by plotting a standard curve of known concentrations versus their absorbance readings.

Data Presentation and Interpretation

Organize quantitative data into clear tables for easy comparison and analysis.

Table 1: Effect of Dihydrotagetone on RAW 264.7 Cell Viability (MTT Assay)

DHT Conc. (µM) Mean Absorbance (570 nm) Std. Deviation Cell Viability (%)
0 (Vehicle) 1.254 0.085 100.0
1 1.261 0.091 100.6
5 1.248 0.077 99.5
10 1.233 0.082 98.3
25 1.210 0.095 96.5
50 0.855 0.064 68.2
100 0.312 0.041 24.9

Interpretation: Based on this hypothetical data, concentrations up to 25 µM would be considered non-cytotoxic and suitable for subsequent anti-inflammatory assays.

Table 2: Inhibitory Effect of Dihydrotagetone on NO Production in LPS-Stimulated Macrophages

Treatment Group Nitrite Conc. (µM) Std. Deviation % Inhibition of NO
Control (Untreated) 1.8 0.3 -
LPS (1 µg/mL) 45.2 3.1 0.0
LPS + DHT (5 µM) 38.6 2.5 14.6
LPS + DHT (10 µM) 29.1 2.1 35.6
LPS + DHT (25 µM) 15.7 1.8 65.2
LPS + Dexamethasone (10 µM) 8.3 1.1 81.6

Interpretation: The data indicates that Dihydrotagetone inhibits LPS-induced NO production in a dose-dependent manner.

Table 3: Effect of Dihydrotagetone on TNF-α and IL-6 Secretion

Treatment Group TNF-α Conc. (pg/mL) IL-6 Conc. (pg/mL)
Control (Untreated) < 30 < 20
LPS (1 µg/mL) 3250 ± 210 1840 ± 155
LPS + DHT (10 µM) 2180 ± 180 1150 ± 98
LPS + DHT (25 µM) 1350 ± 115 680 ± 75
LPS + Dexamethasone (10 µM) 750 ± 90 310 ± 45

Interpretation: Dihydrotagetone significantly reduces the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the in vitro anti-inflammatory activity of Dihydrotagetone. By systematically assessing cytotoxicity and then quantifying the inhibition of key inflammatory mediators like NO, TNF-α, and IL-6, researchers can obtain reliable and reproducible data. A dose-dependent reduction in these markers, at non-cytotoxic concentrations, would strongly suggest that Dihydrotagetone possesses intrinsic anti-inflammatory properties, making it a promising candidate for further investigation in drug discovery and development.

References

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  • Carballo-Villalobos, A. I., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Reyes-Heredia, M. A., et al. (2022). Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone. PubMed Central. [Link]

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  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

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Sources

Application Note & Protocols: Evaluating the Cytotoxicity of Dihydro Tagetone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic potential of Dihydro Tagetone, a naturally occurring monoterpenoid ketone found in various Tagetes species.[1][2] While essential oils from these plants have demonstrated anticancer and cytotoxic properties, this guide focuses on methodologies for evaluating the specific effects of isolated this compound.[2][3][4] We present detailed protocols for cell line selection, culture, and the application of colorimetric cytotoxicity assays, including MTT and XTT, as well as a membrane integrity assay (LDH). The causality behind experimental choices is explained to ensure robust and reproducible data generation. This guide is designed to be a self-validating system, incorporating necessary controls and data interpretation strategies.

Introduction: this compound as a Potential Anticancer Agent

This compound (2,6-dimethyl-7-octen-4-one) is a significant constituent of the essential oil of several plants from the Tagetes genus, notably Tagetes minuta, Tagetes elliptica, and Tagetes erecta.[1][2][5] Traditionally, extracts from these plants have been used in folk medicine for various ailments.[1][4] Modern scientific investigations have begun to explore the bioactive properties of Tagetes essential oils, revealing activities such as antimicrobial, antioxidant, and cytotoxic effects.[1][2][6]

Studies on the essential oils of Tagetes minuta have shown cytotoxic activity against various human cancer cell lines, including nasopharyngeal (KB) and liver hepatocellular carcinoma (HepG2) cell lines.[6][7] Similarly, extracts from Tagetes erecta have demonstrated cytotoxic effects on Lewis lung carcinoma (LLC) and breast cancer (MCF-7) cell lines.[3][4] Given that this compound is a major and stable component of these oils, it is a prime candidate for investigation as a standalone cytotoxic agent.[8]

The purpose of this application note is to provide a detailed framework for the systematic evaluation of this compound's cytotoxicity against a panel of relevant cancer cell lines.

Experimental Design & Workflow

A logical workflow is critical for obtaining reliable data. The following diagram outlines the key phases of assessing the cytotoxicity of this compound.

cytotoxicity_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis prep_compound This compound Preparation & Dilution assay_mtt Metabolic Activity Assay (MTT/XTT) prep_compound->assay_mtt assay_ldh Membrane Integrity Assay (LDH) prep_compound->assay_ldh prep_cells Cancer Cell Line Selection & Culture prep_cells->assay_mtt prep_cells->assay_ldh data_acq Spectrophotometric Data Acquisition assay_mtt->data_acq assay_ldh->data_acq data_calc IC50 Calculation data_acq->data_calc data_interp Interpretation & Conclusion data_calc->data_interp

Caption: High-level workflow for cytotoxicity assessment of this compound.

Recommended Cancer Cell Lines & Culture Conditions

The choice of cell lines is crucial and should ideally represent different cancer types to assess the breadth of this compound's activity. Based on literature where Tagetes extracts have shown efficacy, the following cell lines are recommended:

Cell LineCancer TypeATCC® No.Recommended Culture Medium
MCF-7 Breast AdenocarcinomaHTB-22™Eagle's Minimum Essential Medium (EMEM) + 10% FBS
A549 Lung CarcinomaCCL-185™F-12K Medium + 10% FBS
HepG2 Hepatocellular CarcinomaHB-8065™Eagle's Minimum Essential Medium (EMEM) + 10% FBS
HeLa Cervical AdenocarcinomaCCL-2™Eagle's Minimum Essential Medium (EMEM) + 10% FBS

Note: Always follow the specific propagation protocols provided by the cell line supplier (e.g., ATCC). Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Detailed Protocols for Cytotoxicity Assessment

It is recommended to use at least two assays based on different cellular mechanisms to obtain a comprehensive understanding of cytotoxicity. Here, we detail the MTT assay (metabolic activity) and the LDH assay (membrane integrity).

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution.[9][10]

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Complete culture medium

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Positive control (e.g., Doxorubicin or 5-Fluorouracil)[11]

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% using Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12]

    • Incubate overnight (18-24 hours) to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include wells for:

      • Vehicle Control: Medium with the same final concentration of DMSO.

      • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Fresh complete medium.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[15]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][15]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals.[15]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[16] This assay is an excellent orthogonal method to validate findings from metabolic assays like MTT.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich)

  • Treated cell culture supernatants (from the same experimental setup as the MTT assay)

  • 96-well flat-bottom plates

Step-by-Step Procedure:

  • Experimental Setup:

    • Prepare and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

    • In addition to the controls mentioned previously, you must include:

      • Maximum LDH Release Control: Lyse a set of untreated cells with the lysis buffer provided in the kit (typically 30-60 minutes before the endpoint).

      • Spontaneous LDH Release Control: Supernatant from untreated cells.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume of supernatant (e.g., 50 µL) from each well to a new 96-well plate. Do not disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[16][17]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[17]

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm to correct for background.[17]

Data Analysis and Presentation

Calculating Percentage Viability/Cytotoxicity

For MTT Assay:

  • % Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100

For LDH Assay:

  • % Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It should be calculated by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a nonlinear regression curve (sigmoidal dose-response).

Example Data Presentation

The following table illustrates how to summarize the IC₅₀ values obtained for this compound across different cell lines and time points.

Cell LineAssay Type24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7 MTT85.2 ± 5.142.6 ± 3.821.9 ± 2.5
LDH91.5 ± 6.348.1 ± 4.225.4 ± 2.9
A549 MTT>10078.4 ± 6.955.3 ± 4.7
LDH>10083.2 ± 7.159.8 ± 5.0
HepG2 MTT72.1 ± 4.535.8 ± 3.118.7 ± 2.0
LDH79.3 ± 5.040.2 ± 3.522.1 ± 2.4
HeLa MTT65.4 ± 4.131.5 ± 2.915.8 ± 1.9
LDH70.1 ± 4.836.6 ± 3.319.2 ± 2.2
Data are presented as mean ± standard deviation from three independent experiments.

Potential Mechanism of Action & Further Investigations

While cytotoxicity assays quantify cell death, they do not elucidate the underlying mechanism. The cytotoxic effects of compounds found in Tagetes species, such as flavonoids, have been linked to the induction of apoptosis.[11] Therefore, a logical next step would be to investigate if this compound induces apoptosis.

apoptosis_pathway DHT This compound ROS ↑ Reactive Oxygen Species (ROS) DHT->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Dihydrotagetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antimicrobial Potential of Dihydrotagetone

Dihydrotagetone (2,6-dimethyl-7-octen-4-one) is a naturally occurring monoterpenoid ketone and a principal constituent of the essential oil derived from various Tagetes species, most notably Tagetes minuta (wild marigold).[1][2][3] With its characteristic sweet, fruity aroma, Dihydrotagetone has found applications in the fragrance industry.[1][4] However, emerging scientific evidence points towards a more significant biological role, particularly its antimicrobial properties.[5] The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and natural products like Dihydrotagetone represent a promising frontier in this endeavor.

This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of Dihydrotagetone. The methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the unique physicochemical properties of this volatile and lipophilic compound.[2][6][7] Beyond merely quantifying its antimicrobial activity, these protocols will enable the elucidation of its mechanism of action, a critical step in the journey from a natural compound to a potential therapeutic agent.

Physicochemical Properties of Dihydrotagetone

A thorough understanding of Dihydrotagetone's properties is paramount for accurate and reproducible experimental design.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Odor Sweet, fruity[4]
Boiling Point 185.00 to 188.00 °C @ 760.00 mm Hg[1]
Flash Point 65.56 °C[1]
Solubility Soluble in alcohol; sparingly soluble in water (233.4 mg/L @ 25 °C est.)[1]
LogP (o/w) 2.746 (est.)[1]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial phase of evaluation focuses on determining the minimum concentration of Dihydrotagetone that inhibits or kills microbial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), while the disk diffusion assay offers a valuable qualitative screening method.

Broth Microdilution Assay for MIC and MBC Determination

This method provides a quantitative measure of Dihydrotagetone's antimicrobial activity. Due to its lipophilic nature, modifications to standard CLSI protocols are necessary to ensure proper dispersion in the aqueous broth medium.[6][7]

Causality Behind Experimental Choices:

  • Solubilizing Agent: Dihydrotagetone is poorly soluble in water. The use of a non-inhibitory solvent like dimethyl sulfoxide (DMSO) is essential for preparing the stock solution.

  • Emulsifier: To ensure a stable dispersion of the lipophilic Dihydrotagetone in the aqueous broth, a surfactant such as Tween 80 is incorporated into the medium at a low, non-toxic concentration.

  • Resazurin as an Indicator: Visual determination of bacterial growth can be subjective. Resazurin, a redox indicator, provides a colorimetric and more objective endpoint. Viable, respiring cells reduce the blue resazurin to pink resorufin.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Readout & Analysis A Prepare Dihydrotagetone Stock in DMSO D Serial Dilute Dihydrotagetone in MHB A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Add Bacterial Inoculum B->E C Prepare Mueller-Hinton Broth (MHB) with Tween 80 C->D D->E F Incubate at 37°C for 18-24h E->F G Add Resazurin Indicator F->G H Incubate and Read Color Change (MIC) G->H I Plate from Clear Wells onto Agar (MBC) H->I J Incubate Agar Plates and Count Colonies I->J PI_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining_analysis Staining & Analysis A Grow and Harvest Bacteria B Wash and Resuspend in PBS A->B C Treat Cells with Dihydrotagetone (MIC, 2xMIC) B->C D Incubate for a Defined Time C->D E Add Propidium Iodide D->E F Incubate Briefly in the Dark E->F G Measure Fluorescence (Plate Reader or Flow Cytometer) F->G

Sources

Dihydrotagetone: A Comprehensive Technical Guide for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of dihydrotagetone (CAS No. 1879-00-1), a naturally occurring ketone with significant potential as a fragrance ingredient. This guide is intended for researchers, scientists, and product development professionals in the flavor, fragrance, and related industries. It offers in-depth technical information, validated protocols, and expert insights into the practical application of this versatile molecule.

Introduction: The Aromatic Profile of Dihydrotagetone

Dihydrotagetone, chemically known as 2,6-dimethyl-7-octen-4-one, is a key aroma compound found in the essential oils of various plants, most notably from the Tagetes genus (marigold) and certain Phebalium species.[1][2] Its olfactory profile is characterized by a unique combination of sweet, fruity, and green notes, often with a subtle honeyed hay-like nuance, making it a valuable component in a perfumer's palette.[3][4]

While its aromatic properties are well-regarded in the fragrance industry, it is important to note that dihydrotagetone is not recommended for use as a flavor ingredient .[5] This recommendation is based on the lack of comprehensive safety data for oral exposure and the absence of regulatory approval from bodies such as the Flavor and Extract Manufacturers Association (FEMA) or the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

This guide will focus on the legitimate and promising applications of dihydrotagetone in the realm of fragrance, providing the necessary scientific and technical foundation for its effective and safe use.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of dihydrotagetone is fundamental for its proper handling, formulation, and quality control.

PropertyValueReference
Chemical Name 2,6-Dimethyl-7-octen-4-one[5]
CAS Number 1879-00-1[5]
Molecular Formula C₁₀H₁₈O[5]
Molecular Weight 154.25 g/mol [5]
Appearance Colorless to pale yellow liquid[5]
Odor Sweet, fruity, green, honeyed hay[3][4]
Boiling Point 185-188 °C at 760 mmHg[5]
Flash Point 65.56 °C (150 °F) TCC[5]
Specific Gravity 0.83540 @ 15.50 °C[5]
Solubility Soluble in alcohol; sparingly soluble in water (233.4 mg/L @ 25 °C est.)[5]

Sourcing and Synthesis of Dihydrotagetone

Natural Extraction

The primary commercial source of dihydrotagetone is the essential oil of Tagetes minuta, obtained through steam distillation of the flowering tops.[3] The concentration of dihydrotagetone in the essential oil can vary significantly depending on the geographical origin, harvest time, and distillation techniques. For research and high-purity applications, dihydrotagetone can be enriched and purified from the essential oil using techniques like fractional distillation and column chromatography.[1]

Chemical Synthesis

While natural extraction is common, chemical synthesis offers a more controlled and potentially scalable route to high-purity dihydrotagetone. A common synthetic approach involves the Michael addition of an isobutyraldehyde-derived enamine to methyl vinyl ketone, followed by hydrolysis. This method allows for the production of dihydrotagetone from readily available starting materials.

Experimental Protocol: Synthesis of Dihydrotagetone

Objective: To synthesize dihydrotagetone via the Michael addition of an isobutyraldehyde-derived enamine to methyl vinyl ketone.

Materials:

  • Isobutyraldehyde

  • Pyrrolidine

  • Methyl vinyl ketone (freshly distilled)

  • Toluene, anhydrous

  • Hydrochloric acid, 10% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, Dean-Stark trap, separatory funnel, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine isobutyraldehyde (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Michael Addition: Cool the enamine solution in an ice bath and add freshly distilled methyl vinyl ketone (1.05 eq) dropwise with vigorous stirring under a nitrogen atmosphere. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and add 10% hydrochloric acid. Stir vigorously for 2 hours at room temperature to ensure complete hydrolysis of the intermediate enamine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure dihydrotagetone.

Causality: The use of a Dean-Stark trap is crucial for driving the enamine formation to completion by removing the water byproduct. The dropwise addition of methyl vinyl ketone at low temperature helps to control the exothermic reaction. The final purification by vacuum distillation is necessary to remove unreacted starting materials and byproducts to achieve a high-purity product suitable for fragrance applications.

Analytical Characterization and Quality Control

To ensure the identity, purity, and consistency of dihydrotagetone for its intended applications, a robust analytical quality control program is essential. This typically involves Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Protocol: GC-MS Analysis of Dihydrotagetone

Objective: To determine the purity of a dihydrotagetone sample using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-350

Sample Preparation:

  • Prepare a 1% (v/v) solution of the dihydrotagetone sample in high-purity ethanol.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Identify the dihydrotagetone peak based on its retention time and mass spectrum.

  • Calculate the purity of the sample by determining the peak area percentage of dihydrotagetone relative to the total peak area of all components in the chromatogram.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of dihydrotagetone. The following spectral data were obtained from a purified sample:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.75-5.65 (m, 1H), 5.00-4.90 (m, 2H), 2.75-2.65 (m, 1H), 2.45-2.25 (m, 2H), 2.20-2.05 (m, 2H), 1.10 (d, J=6.8 Hz, 3H), 0.90 (d, J=6.8 Hz, 6H).[1]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 212.0, 142.5, 115.0, 52.0, 49.5, 33.0, 24.0, 22.5, 20.0.[1]

Application in Fragrance Formulations

Dihydrotagetone's unique olfactory profile makes it a versatile ingredient in a wide range of fragrance applications, including fine fragrances, personal care products, and household products. The International Fragrance Association (IFRA) recommends a maximum usage level of 1.0% in the final fragrance concentrate.[5]

Protocol: Stability Testing of Dihydrotagetone in a Cosmetic Emulsion

Objective: To evaluate the stability of dihydrotagetone in a model oil-in-water (o/w) cosmetic lotion.

Materials:

  • Dihydrotagetone

  • Pre-formulated o/w lotion base (unfragranced)

  • Glass vials with airtight seals

  • Oven, refrigerator, and controlled light exposure chamber

Procedure:

  • Prepare three batches of the lotion:

    • Batch A (Test): Incorporate dihydrotagetone at a concentration of 0.5% (w/w) into the lotion base.

    • Batch B (Control): Unfragranced lotion base.

    • Batch C (Positive Control): Lotion base with a known stable fragrance ingredient.

  • Aliquot each batch into multiple glass vials.

  • Store the vials under the following conditions for a period of 12 weeks:

    • Accelerated Stability: 40 °C ± 2 °C

    • Room Temperature: 25 °C ± 2 °C

    • Refrigerated: 4 °C ± 2 °C

    • Light Exposure: A chamber with controlled UV and visible light exposure.

  • Evaluate the samples at weeks 1, 2, 4, 8, and 12 for the following parameters:

    • Olfactory Profile: Assess any changes in the scent of the fragranced lotion.

    • Color and Appearance: Note any discoloration or changes in the lotion's appearance.

    • pH: Measure the pH of the lotion.

    • Viscosity: Measure the viscosity of the lotion.

    • Phase Separation: Observe for any signs of emulsion instability.

  • Compare the results of Batch A to the control batches to determine the stability of dihydrotagetone in the cosmetic base.

Causality: This protocol employs accelerated stability testing at elevated temperatures to predict the long-term shelf life of the product. The inclusion of control samples is essential for differentiating changes caused by the dihydrotagetone from those inherent to the lotion base itself. The multiple storage conditions simulate various real-world scenarios that the product may encounter.

Other Potential Applications

Beyond its use in fragrances, research has indicated that dihydrotagetone possesses other biological activities that may warrant further investigation for potential applications.

Insecticidal and Nematicidal Activity

Studies have shown that essential oils rich in dihydrotagetone, as well as the isolated compound itself, exhibit insecticidal and nematicidal properties. For example, dihydrotagetone has demonstrated toxicity against the root-knot nematode Meloidogyne incognita.[6] This suggests potential applications in the development of natural pesticides.

Antimicrobial Activity

Dihydrotagetone has also been reported to have antimicrobial activity against various microorganisms.[7] This opens up possibilities for its use as a natural preservative or as an active ingredient in antimicrobial formulations.

Safety and Regulatory Information

As previously stated, dihydrotagetone is recommended for fragrance use only. The available toxicological data for dermal application suggests a low potential for irritation and sensitization when used at the recommended levels. However, comprehensive oral toxicity data is lacking, which is the primary reason for the recommendation against its use in flavors. Professionals intending to use dihydrotagetone should consult the latest IFRA standards and conduct their own safety assessments for their specific applications.

Conclusion

Dihydrotagetone is a valuable and versatile ingredient for the fragrance industry, offering a unique and desirable aromatic profile. A thorough understanding of its physicochemical properties, sourcing, and analytical characterization is essential for its effective and safe use. The protocols provided in this guide offer a solid foundation for researchers and product developers to explore the full potential of this intriguing molecule in fragrance applications. Further research into its other biological activities may unveil new and exciting applications in the future.

Visualizations

Chemical Structure of Dihydrotagetone

qc_workflow cluster_sampling 1. Sampling cluster_analysis 2. Analytical Testing cluster_decision 3. Decision raw_material Raw Material (Dihydrotagetone) gc_ms GC-MS Analysis (Purity) raw_material->gc_ms nmr NMR Spectroscopy (Structure Confirmation) raw_material->nmr pass Pass gc_ms->pass Purity ≥ 95% fail Fail gc_ms->fail Purity < 95% nmr->pass Correct Structure nmr->fail Incorrect Structure

Sources

Troubleshooting & Optimization

Purification challenges of Dihydro Tagetone from plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Dihydro Tagetone from plant extracts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable monoterpene ketone. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Understanding the Challenge: The Chemical Landscape of this compound

This compound (2,6-dimethyl-7-octen-4-one) is a key constituent of the essential oil of several Tagetes species, notably Tagetes minuta. The primary challenge in its purification lies in its co-occurrence with a complex mixture of structurally similar compounds. Your success in obtaining high-purity this compound hinges on understanding and effectively separating it from these related molecules.

Table 1: Common Co-constituents in Tagetes minuta Essential Oil and Their Properties

CompoundClassBoiling Point (°C)PolarityNotes
This compound Acyclic Monoterpene Ketone 185-188 Moderately Polar Target Compound
(Z)-β-OcimeneAcyclic Monoterpene~176-178Non-polarA major component, often needing removal.
(Z)-TagetoneAcyclic Monoterpene Ketone~175-177Moderately PolarStructurally similar to this compound, can be challenging to separate.
(E)-TagetoneAcyclic Monoterpene Ketone~179Moderately PolarAnother key impurity with similar properties.
LimoneneCyclic Monoterpene~176Non-polarCommon in many essential oils.
(Z)-OcimenoneAcyclic Monoterpene Ketone-Moderately PolarContributes to the complex ketone mixture.
(E)-OcimenoneAcyclic Monoterpene Ketone-Moderately PolarAnother isomeric impurity.

Note: Boiling points are approximate and can vary with pressure. Polarity is a relative measure.

The data clearly indicates that the boiling points of this compound and its main impurities are very close, making simple fractional distillation an inefficient method for achieving high purity.[1] Therefore, chromatographic and partitioning methods are essential.

II. Recommended Purification Workflow: A Step-by-Step Guide

This workflow is a robust, multi-step process designed to systematically remove impurities and enrich this compound.

PurificationWorkflow cluster_0 Step 1: Extraction cluster_1 Step 2: Initial Enrichment cluster_2 Step 3: Chromatographic Purification cluster_3 Step 4: Analysis & Final Product A Plant Material (Tagetes minuta) B Hydrodistillation / Steam Distillation A->B C Crude Essential Oil B->C Yields Crude Oil D Solvent-Solvent Partitioning (Acetonitrile/Hexane) C->D E Enriched Ketone Fraction D->E Separates Ketones from Hydrocarbons F Silica Gel Column Chromatography E->F G Purified Fractions F->G Isolates this compound H GC-MS Analysis G->H I High-Purity this compound H->I

Caption: A multi-step workflow for this compound purification.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered at each stage of the purification process.

Part 1: Hydrodistillation (Extraction)

Q1: My essential oil yield from hydrodistillation is very low. What could be the cause?

A1: Low yield is a common issue that can be attributed to several factors:

  • Plant Material Quality: The concentration of this compound is highly dependent on the plant's growth stage. For instance, Tagetes minuta yields oil with a higher this compound content when harvested at the full flowering stage.[2] The oil from plants in the vegetative stage contains lower levels of this compound and higher concentrations of tagetones and tagetenones.[2]

  • Improper Grinding: The particle size of the plant material is crucial. Overly fine grinding can lead to clumping and poor steam penetration, while coarse grinding results in an inefficient extraction.[3]

  • Distillation Time: Ensure the distillation is carried out for a sufficient duration to allow for the complete extraction of all volatile components.

  • Temperature: While steam distillation uses a set temperature, excessively high temperatures in other extraction methods can lead to the degradation of thermolabile compounds.[3]

Q2: I suspect my this compound is degrading during distillation. How can I confirm and prevent this?

A2: this compound is relatively stable compared to some other terpenoids.[4] However, prolonged exposure to high temperatures can still be a concern.

  • Confirmation: Analyze your crude oil using GC-MS and look for the presence of degradation products. A comparison with a literature-standard chromatogram of Tagetes minuta oil can be insightful.

  • Prevention:

    • Use Steam Distillation: This method is generally preferred over simple distillation as it allows for the volatilization of compounds at temperatures below their boiling points, thus minimizing thermal degradation.

    • Optimize Distillation Time: Avoid unnecessarily long distillation times.

    • Inert Atmosphere: If possible, conducting the distillation under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.[5]

Part 2: Solvent-Solvent Partitioning

This step is critical for separating the more polar ketones (like this compound) from the non-polar hydrocarbon components (like β-Ocimene). A common and effective method is partitioning between acetonitrile and a non-polar solvent like n-pentane or n-hexane.[4]

Partitioning A Crude Essential Oil (in Hexane/Pentane) B Add Acetonitrile A->B C Mix & Separate Layers B->C D Hexane/Pentane Layer (Non-polar compounds like Ocimene) C->D Top Layer E Acetonitrile Layer (Ketones like this compound) C->E Bottom Layer

Caption: Liquid-liquid extraction for ketone enrichment.

Q3: Why is the acetonitrile/hexane system effective for this separation?

A3: The effectiveness of this system is based on the principle of "like dissolves like."

  • Acetonitrile: This is a polar aprotic solvent. It has a higher affinity for moderately polar compounds like ketones due to dipole-dipole interactions with the carbonyl group of this compound.

  • Hexane/Pentane: These are non-polar solvents. They preferentially dissolve the non-polar hydrocarbon terpenes, such as ocimene and limonene, through van der Waals forces.[6] This differential solubility allows for the selective extraction of the ketone fraction into the acetonitrile layer.

Q4: My separation is poor, and I'm seeing a significant amount of this compound in the hexane layer. What's wrong?

A4: Poor partitioning can result from several issues:

  • Insufficient Mixing: Ensure vigorous mixing of the two phases to maximize the surface area for mass transfer.

  • Incomplete Phase Separation: Allow adequate time for the layers to fully separate. Emulsions can sometimes form; gentle centrifugation can help break them.

  • Solvent Ratios: The ratio of acetonitrile to hexane is important. You may need to optimize this for your specific crude oil composition.

  • Multiple Extractions: A single extraction is often insufficient. It is recommended to wash the hexane layer with fresh acetonitrile multiple times to recover as much of the target compound as possible.[4]

Table 2: Example of this compound Enrichment via Solvent Partitioning

FractionOcimene (%)This compound (%)
Freshly Distilled Oil54.9732.58
Pentane Fraction62.5024.62
Acetonitrile Fraction26.9669.87
Source: Adapted from US Patent 6,492,567 B1[4]
Part 3: Silica Gel Column Chromatography

This is the final and most critical step for isolating this compound to high purity.

Q5: What is the principle of separation on a silica gel column for this mixture?

A5: This is a form of normal-phase adsorption chromatography.

  • Stationary Phase: Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mechanism: More polar compounds in the mixture will have stronger interactions (hydrogen bonding and dipole-dipole) with the silica gel and will thus be retained on the column longer. Non-polar compounds will have weaker interactions and elute more quickly.[1][7]

  • Elution Order: When eluting with a non-polar solvent and gradually increasing polarity, the elution order will be:

    • Non-polar hydrocarbons (e.g., Ocimene)

    • Less polar ketones

    • This compound

    • More polar ketones (e.g., Tagetone isomers, which may have slightly different polarities)

    • Highly polar compounds

Q6: I'm experiencing co-elution of this compound with other ketones. How can I improve the resolution?

A6: Co-elution of structurally similar ketones is a common challenge.[8][9] Here are some strategies to improve separation:

  • Optimize the Mobile Phase:

    • Start with a very non-polar solvent: Begin elution with 100% n-hexane or petroleum ether to ensure all non-polar compounds are washed off the column first.

    • Use a shallow gradient: After the non-polar fraction is eluted, introduce a polar solvent (e.g., ethyl acetate) in a very shallow gradient. For example, increase the ethyl acetate concentration by only 0.5-1% at a time. A patent for this compound purification suggests using n-hexane with an increasing polarity up to 2% ethyl acetate.[4]

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column generally provides better resolution.

    • Silica Gel Mesh Size: Use a smaller particle size (higher mesh number) for the silica gel to increase the surface area and improve separation efficiency.

  • Loading: Do not overload the column. Overloading leads to broad peaks and poor separation. The amount of crude material should typically be 1-5% of the weight of the silica gel.

Q7: My recovery of this compound from the column is low. Where could it be going?

A7: Low recovery can be due to:

  • Irreversible Adsorption: Highly polar impurities can sometimes bind irreversibly to the silica gel. While this compound itself is not typically prone to this, it's a possibility.

  • Incomplete Elution: You may not be using a sufficiently polar solvent at the end of your gradient to elute all of the this compound. Try flushing the column with a more polar solvent mixture after you believe all your target compound has eluted and check this fraction for your product.

  • Band Tailing: This can lead to the product being spread across many fractions, with some being too dilute to detect easily. Tailing can be caused by overloading the column or issues with the mobile phase.

IV. Advanced Purification Techniques

For applications requiring exceptionally high purity, or for challenging separations, consider these advanced methods:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers significantly higher resolution than traditional column chromatography.[10][11]

    • Mode: Reversed-phase HPLC is often effective for separating terpenoids. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a methanol/water or acetonitrile/water gradient).[12][13]

    • Elution Principle: In reversed-phase, the elution order is reversed from normal-phase. The most polar compounds elute first, while the more non-polar (hydrophobic) compounds are retained longer.[12][13]

  • Counter-Current Chromatography (CCC): This is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption.[5][14][15] It is particularly well-suited for the fractionation of essential oils.[14]

V. Quality Control and Analysis

Q8: How do I confirm the purity of my final product?

A8: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.

  • GC: Separates the components of your sample based on their volatility and interaction with the GC column.

  • MS: Provides a mass spectrum for each separated component, which acts as a "fingerprint" for identification. By comparing the retention time and mass spectrum of your main peak to a known standard of this compound, you can confirm its identity and calculate its purity based on the relative peak area.

VI. Safety and Handling

  • Solvents: Always handle organic solvents like hexane, pentane, and acetonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Essential Oils: Crude Tagetes oil can be irritating to the skin. Always wear gloves when handling the oil.

  • Storage: Store purified this compound in a tightly sealed container, protected from light, and in a cool, dark place to prevent degradation.

VII. References

  • ResearchGate. (n.d.). Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules | Request PDF. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US6492567B1 - Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil. Retrieved January 24, 2026, from

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Fractionation of four Colombian essential oils by countercurrent chromatography and evaluation of their antioxidant activity. Retrieved January 24, 2026, from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 1-26.

  • Google Patents. (n.d.). US7727401B2 - Selective purification of mono-terpenes for removal of oxygen containing species. Retrieved January 24, 2026, from

  • MDPI. (n.d.). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Retrieved January 24, 2026, from [Link]

  • Sorbead India. (2024, October 3). Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Labcompare. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. Retrieved January 24, 2026, from [Link]

  • Farmacia Journal. (n.d.). COMPREHENSIVE INSIGHTS INTO TAGETES MINUTA: A STUDY OF GC-MS PROFILING, ANTIMICROBIAL ACTIVITY, FREE RADICAL SCAVENGING, COMPUTA. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Request PDF. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Purification of Essential Oil Compounds by Countercurrent Chromatography | Request PDF. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatographic separations and mechanisms. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Column Chromatography for Terpenoids and Flavonoids. Retrieved January 24, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Use of Partition Coefficients in a Hexane–Acetonitrile System in the GC–MS Analysis of Polyaromatic Hydrocarbons in the Example of Delayed Coking Gas Oils. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS identified constituents in the essential oils of Tagetes minuta. Retrieved January 24, 2026, from [Link]

  • Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved January 24, 2026, from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved January 24, 2026, from [Link]

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved January 24, 2026, from [Link]

  • CONICET. (n.d.). Thermal stability and antioxidant activity of essential oils from aromatic plants farmed in Argentina. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). A Review of the Use of Eutectic Solvents, Terpenes and Terpenoids in Liquid–liquid Extraction Processes. Retrieved January 24, 2026, from [Link]

  • AOCS. (2014, September 9). The Use of Countercurrent Chromatography (CCC) in Lipid Analysis. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. Retrieved January 24, 2026, from

  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (n.d.). Chemical constituents, antibacterial and antioxidant properties of the essential oil flower of Tagetes minuta grown in Cala community Eastern Cape, South Africa. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Adsorptive denitrogenation of model fuel with silica gel. Retrieved January 24, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved January 24, 2026, from [Link]

  • Academia. (n.d.). Antimicrobial Activity of Essential Oil from Tagetes minuta L. and its Extracts along with its GC-MS Profiling. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2015, July 15). Countercurrent Separation of Natural Products: An Update. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of various solvents on acetonitrile-hexane partitioning. Retrieved January 24, 2026, from [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved January 24, 2026, from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved January 24, 2026, from [Link]

  • LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved January 24, 2026, from [Link]

  • Chromatography Today. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Retrieved January 24, 2026, from [Link]

Sources

Dihydro Tagetone Technical Support Center: A Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Dihydro Tagetone (DHT). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of DHT's stability and degradation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success. This guide is built on the principles of scientific integrity, providing self-validating systems and authoritative references to ensure the trustworthiness of the information presented.

Understanding this compound's Stability Profile

This compound (2,6-dimethyloct-7-en-4-one) is a versatile acyclic monoterpene ketone valued for its unique fruity and green aroma profile. While it is generally considered more stable than its conjugated analogue, tagetone, which is prone to polymerization, DHT is not without its stability challenges.[1] Understanding its potential degradation pathways is crucial for accurate experimental design, formulation development, and ensuring the integrity of your results.

The stability of any chemical entity is influenced by a range of environmental factors, including temperature, pH, light, and the presence of oxidizing agents.[2][3][4] For this compound, its chemical structure, featuring a ketone functional group and a terminal double bond, presents specific vulnerabilities that researchers must consider.

Frequently Asked Questions (FAQs) on this compound Stability

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

The degradation of this compound can be initiated by several factors:

  • pH: Both acidic and basic conditions can catalyze the degradation of ketones.

  • Oxidizing Agents: The terminal double bond in DHT is susceptible to oxidation.

  • Light (Photodegradation): Ketones can undergo photochemical reactions, such as Norrish-type reactions, upon exposure to UV light.[5][6]

  • Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

Q2: What are the likely degradation products of this compound?

While specific degradation product studies on DHT are not extensively published, based on its chemical structure and the behavior of similar compounds, we can anticipate the following potential degradation products:

  • (Z)- and (E)-Tagetenones: There is evidence from studies on Tagetes minuta that DHT may be biogenetically converted to (Z)- and (E)-tagetenones as the plant matures.[3] This suggests a potential chemical transformation pathway involving isomerization and oxidation.

  • Products of Oxidative Cleavage: The terminal double bond is susceptible to oxidative cleavage, which could result in the formation of smaller aldehydes and ketones.

  • Hydration Products: Under acidic conditions, the double bond could potentially undergo hydration to form an alcohol.

  • Products of Photodegradation: Photochemical reactions, such as Norrish Type I and Type II reactions, could lead to a variety of smaller, volatile fragments.[5][6]

Q3: How can I prevent the degradation of this compound in my samples and formulations?

Proactive measures can significantly enhance the stability of this compound:

  • Storage Conditions: Store pure DHT and its formulations in a cool, dark place. Use amber-colored vials or containers to protect from light.[3] For long-term storage, refrigeration or freezing is recommended.

  • Inert Atmosphere: To prevent oxidation, store DHT under an inert atmosphere, such as nitrogen or argon.

  • pH Control: Maintain the pH of your formulation in a neutral range (pH 6-8) if possible. If acidic or basic conditions are required for your application, be aware of the potential for accelerated degradation.

  • Antioxidants: For formulations, consider the inclusion of antioxidants to mitigate oxidative degradation.

  • Excipient Compatibility: Ensure that the excipients in your formulation are compatible with DHT and do not promote its degradation.

Q4: What analytical techniques are best suited for studying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for the analysis of volatile compounds like DHT and its potential degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile degradation products. Derivatization of the ketone group with an agent like 2,4-dinitrophenylhydrazine (DNPH) can facilitate detection by UV-Vis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown degradation products.[2]

Troubleshooting Guide for this compound Experiments

This guide provides solutions to common issues encountered during the handling and analysis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of this compound concentration over time in stored samples. Degradation due to improper storage (exposure to light, heat, or oxygen).Store samples in amber vials at low temperatures (-20°C or below) under an inert atmosphere. Re-analyze freshly prepared standards to confirm the stability of your analytical system.
Appearance of unexpected peaks in GC-MS or HPLC chromatograms. Formation of degradation products.Compare the chromatograms of fresh and aged samples. Attempt to identify the new peaks by their mass spectra or by running forced degradation studies to intentionally generate and identify these products.
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent handling or storage of replicates.Ensure all replicates are handled identically. Minimize the time samples are exposed to harsh conditions (e.g., light, elevated temperature) before analysis.
Changes in the physical properties of a formulation (e.g., color, odor). Significant degradation of this compound or other components in the formulation.Conduct a full stability study on the formulation, analyzing for both chemical and physical changes over time under various storage conditions.

Experimental Protocol: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify its major degradation products.

Materials:

  • This compound (high purity standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Amber vials

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • GC-MS system

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in an amber vial.

      • Mix 1 mL of the stock solution with 1 mL of 1 N HCl in a separate amber vial.

      • Keep the vials at 60°C for 24 hours.

      • After 24 hours, cool the solutions and neutralize with an appropriate amount of NaOH.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in an amber vial.

      • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH in a separate amber vial.

      • Keep the vials at 60°C for 24 hours.

      • After 24 hours, cool the solutions and neutralize with an appropriate amount of HCl.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in an amber vial.

      • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ in a separate amber vial.

      • Keep the vials at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Place an amber vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation:

      • Place a clear vial containing 1 mL of the stock solution in a photostability chamber.

      • Expose the sample to UV and visible light according to ICH Q1B guidelines.

      • Simultaneously, keep a control sample (wrapped in aluminum foil) in the same chamber.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample (stock solution diluted with methanol), by GC-MS and/or HPLC.

    • GC-MS Conditions (Example):

      • Column: DB-5ms or equivalent

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • MS Detector: Scan mode (m/z 40-400).

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and water gradient

      • Flow Rate: 1.0 mL/min

      • Detector: UV at 210 nm or DAD/MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of this compound in each condition.

    • Identify the major degradation products by their mass spectra and/or retention times.

Visualizing Degradation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways of this compound and the workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways of this compound cluster_acid_base Acid/Base Catalysis cluster_oxidation Oxidation cluster_photo Photodegradation cluster_bio Biogenetic Conversion DHT This compound Enol Enol Intermediate DHT->Enol Enolization Epoxide Epoxide Intermediate DHT->Epoxide At double bond Norrish Norrish Type I/II Reactions DHT->Norrish Tagetenones (Z)- and (E)-Tagetenones DHT->Tagetenones Isomerization/Oxidation Rearrangement Rearrangement Products Enol->Rearrangement Cleavage Oxidative Cleavage Products (Aldehydes/Ketones) Epoxide->Cleavage Fragments Radical Fragments Norrish->Fragments

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Study Workflow cluster_conditions Stress Conditions start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress analysis Analyze Samples (GC-MS, HPLC) stress->analysis acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal (Heat) photo Photolytic (UV/Vis) evaluation Evaluate Data (% Degradation, Identify Products) analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

  • Sadgrove, N. J., et al. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). ResearchGate. Available at: [Link]

  • Joshi, R. K. (2013). Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). dihydrotagetone 7-octen-4-one, 2,6-dimethyl. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyloct-7-en-4-one. Retrieved from [Link]

  • ResearchGate. (2023). Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Available at: [Link]

Sources

Technical Support Center: Dihydro Tagetone Synthesis via the Carroll Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Dihydro Tagetone (2,6-dimethyl-7-octen-4-one) using the Carroll reaction. This powerful, yet often challenging, thermal rearrangement provides a direct route from β-keto allyl esters to γ,δ-allyl ketones.[1] However, achieving high yields of this compound requires careful control over several experimental parameters. Low yields are a frequent issue, often stemming from sub-optimal reaction conditions, side reactions, or incomplete decarboxylation.

This guide is structured as a series of troubleshooting questions and in-depth answers designed to help you diagnose and resolve common issues encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction to explain why certain optimizations are effective, empowering you to adapt and refine the process for your specific laboratory conditions.

Core Reaction Overview: The Carroll Reaction

The Carroll reaction is a two-step sequence occurring in a single pot: a[2][2]-sigmatropic rearrangement of an allyl β-keto ester to an intermediate β-keto carboxylic acid, followed by a thermal decarboxylation to yield the final ketone product.[3]

Carroll_Mechanism KetoAcid KetoAcid Decarb_TS Decarb_TS

Troubleshooting Guide: Enhancing this compound Yield

This section addresses the most common experimental failures in a direct question-and-answer format.

Question 1: My reaction shows very low conversion of the starting material (linalyl acetoacetate). What are the primary causes?

Answer: Low conversion is almost always linked to insufficient thermal energy or issues with heat transfer. The Carroll reaction is a thermal process requiring a significant activation energy for the key[2][2]-sigmatropic rearrangement step.[4]

Core Issues & Solutions:

  • Inadequate Reaction Temperature: The rate of most chemical reactions increases with temperature.[5][6] For the Carroll reaction, if the temperature is too low, the rate of rearrangement will be impractically slow.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or GC-MS. The target temperature is often in the range of 180-220 °C, but this is highly dependent on your specific substrate and setup (e.g., neat vs. solvent).

  • Inefficient Heat Transfer: In larger scale reactions or with viscous reaction mixtures, simply setting the heating mantle to 200 °C does not guarantee the bulk of the mixture reaches that temperature.

    • Solution:

      • Mechanical Stirring: Ensure vigorous overhead stirring to promote even heat distribution. A magnetic stir bar may be insufficient for volumes >100 mL.

      • High-Boiling Solvent: Consider using a high-boiling, inert solvent (e.g., diphenyl ether, Dowtherm A) to facilitate uniform heating and prevent localized charring.

      • Sand Bath: Use a sand bath for more uniform and stable heating compared to a heating mantle.

  • Use of a Catalyst: While the classical Carroll reaction is purely thermal, certain catalysts can lower the activation energy.[7] Aluminum oxide has been shown to be an effective catalyst for analogous reactions, potentially allowing for lower reaction temperatures.[8]

    • Experimental Protocol: Consider adding 5-10 mol% of activated, neutral aluminum oxide to the reaction mixture. This can facilitate the rearrangement at a lower temperature, reducing the risk of thermal decomposition.

Question 2: My yield is low, and I'm observing several significant side products. What are they and how can I prevent them?

Answer: Side product formation is typically a consequence of excessively high temperatures or prolonged reaction times, leading to decomposition or subsequent reactions of the starting material or product.[9]

Common Side Reactions & Mitigation Strategies:

Side Reaction Plausible Cause Mitigation Strategy
Polymerization/Charring Excessively high temperature or "hot spots" in the reaction vessel.Use a high-boiling solvent for even heat distribution. Ensure vigorous stirring. Do not exceed the optimal temperature once determined.
Isomerization of Product The terminal double bond of this compound can migrate into conjugation under harsh (acidic/basic) or high-heat conditions.Maintain neutral conditions during workup. Consider purification via vacuum distillation at the lowest possible temperature to minimize thermal stress.
Aldol Condensation The this compound product can undergo self-condensation, especially if basic catalysts or impurities are present.Remove the product from the reaction zone as it forms, if possible (e.g., using a distillation setup). Ensure a clean, neutral workup.
Retro-Claisen Reaction The starting β-keto ester can decompose, particularly at very high temperatures.Optimize the temperature to the lowest effective point for rearrangement. The use of a catalyst like Al₂O₃ can help by lowering the required temperature.[8]
Question 3: Analysis of my crude product shows a significant amount of an acidic intermediate. Why is decarboxylation incomplete?

Answer: You are likely observing the intermediate α-allyl-β-ketocarboxylic acid. Its presence indicates that the initial[2][2]-sigmatropic rearrangement has occurred, but the subsequent decarboxylation step is the bottleneck.

Mechanism & Solution:

The decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state and is also a thermally driven process.[3][10] If this step is incomplete, it means the reaction has not been heated at a sufficient temperature or for a long enough duration after the initial rearrangement.

  • Workflow for Ensuring Complete Decarboxylation:

    • Monitor by IR Spectroscopy: The intermediate carboxylic acid will show a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). Your final product, this compound, will lack the O-H stretch and show a ketone C=O stretch (~1715 cm⁻¹).

    • Increase Temperature/Time: Once TLC or GC suggests the starting material is consumed, you may need to hold the reaction at the target temperature for an additional 1-2 hours to drive the decarboxylation to completion. A slight increase in temperature (e.g., 10 °C) can also dramatically accelerate this step.[11]

    • "Chaser" Solvent: In some cases, adding a small amount of a very high-boiling, inert solvent at the end of the reaction can help to achieve the final temperature required for complete CO₂ evolution.

Troubleshooting_Workflow

Frequently Asked Questions (FAQs)

Q: What is the ideal starting material for this reaction? A: The typical precursor is linalyl acetoacetate, prepared from the reaction of linalool with diketene or by transesterification with ethyl acetoacetate. Ensure your starting material is pure and free of excess acid or base, which can catalyze side reactions.

Q: Can I perform this reaction without a solvent? A: Yes, a neat (solvent-free) reaction is common. However, it requires very careful temperature control to avoid charring. For scales larger than a few grams, using an inert, high-boiling solvent is highly recommended for better thermal regulation and improved yields.

Q: How do I best purify the final this compound product? A: this compound is a relatively volatile ketone (B.P. ~185-188 °C).[12] The most effective purification method is fractional vacuum distillation. This separates the product from high-boiling side products and any non-volatile catalyst. Column chromatography on silica gel can also be used, but distillation is often more efficient for larger quantities. Patent literature describes workup procedures involving extraction followed by distillation or chromatography.[2][13]

Q: Are there alternative, higher-yielding syntheses for this compound? A: While the Carroll reaction is a classic approach, other methods exist. This compound can be isolated from the essential oil of Tagetes minuta.[13] Synthetic alternatives might include Grignard additions to appropriate precursors or other rearrangement pathways, but the Carroll reaction remains a direct and atom-economical choice if optimized correctly.[14]

Optimized Protocol: Thermal Synthesis of this compound

This protocol is a generalized starting point. Optimization of temperature and time is critical.

Materials:

  • Linalyl acetoacetate (1.0 eq)

  • Diphenyl ether (optional, as solvent)

  • Heating mantle with temperature controller and overhead stirrer

  • Distillation apparatus

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer or thermocouple probe, and a condenser (a short-path distillation head is ideal if you wish to remove the product as it forms).

  • Charge Reactor: Charge the flask with linalyl acetoacetate. If using a solvent, add diphenyl ether (approx. 1-2 mL per gram of starting material).

  • Heating: Begin vigorous stirring and heat the mixture. The target temperature is typically between 190-210 °C. You should observe the evolution of CO₂ gas (bubbling) as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots for TLC or GC analysis. The reaction is complete when the starting material spot/peak is no longer visible and CO₂ evolution has ceased (typically 2-5 hours).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, perform a simple distillation to remove the bulk of the solvent.

    • Set up for vacuum distillation. Collect the fraction corresponding to this compound (check literature for boiling point at your target pressure).[12]

    • Confirm the purity and identity of the product using GC-MS and ¹H/¹³C NMR spectroscopy.

References

  • Chemistry Portal. (2021). Carroll Rearrangement Full Detailed Reaction Mechanism. YouTube.

  • Sinha, A. K., et al. (2003). Method for producing chiral dihydrotagetone, and its conversion to chiral 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone. U.S. Patent No. 6,579,992B2.

  • Sinha, A. K., et al. (2002). Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil. U.S. Patent No. 6,492,567B1.

  • Organic Chemistry Portal. (n.d.). Decarboxylation.

  • Wikipedia. (2024). Catalysis.

  • Unlock Chemystery. (2020). Master The Carroll Rearrangement Reaction in 10 Minutes!. YouTube.

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.

  • The Good Scents Company. (n.d.). 2,6-dimethyloct-7-en-4-one.

  • ResearchGate. (n.d.). Optimization of the reaction conditions.

  • Chemistry LibreTexts. (2025). The Effect of Temperature on Reaction Rates.

  • CN112250554B. (2021). Method for synthesizing geranylacetone by carroll reaction. Google Patents.

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.

  • ResearchGate. (n.d.). Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules.

  • Filo. (2024). The mechanism for the given Carroll rearrangement reaction is to be drawn.

  • Process Parameters. (2023). How Does Temperature Affect The Rate Of A Reaction?

  • Taylor & Francis Online. (n.d.). Side reactions – Knowledge and References.

  • Chemguide. (n.d.). The effect of temperature on rates of reaction.

  • ChemTalk. (n.d.). Decarboxylation.

Sources

Resolving peak co-elution in the chromatographic analysis of Dihydro Tagetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Analysis of Dihydro Tagetone

Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving peak co-elution and achieving accurate quantification of this important analyte. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Introduction to this compound and the Co-elution Challenge

This compound (2,6-dimethyloct-7-en-4-one) is a naturally occurring ketone found in the essential oils of various plants, most notably from the Tagetes genus (Marigold).[1][2] Its pleasant, fruity aroma makes it a valuable ingredient in the flavor and fragrance industry. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and scientific research.

The primary analytical challenge in the analysis of this compound is its frequent co-elution with structurally similar compounds, particularly its isomers and other terpenes present in the complex matrix of essential oils.[1][3] These co-eluting species often share similar boiling points and polarities, making their separation by conventional chromatographic techniques a non-trivial task. This guide will provide a comprehensive framework for identifying, understanding, and resolving these co-elution issues.

Common Co-eluting Compounds:
  • Tagetone (cis- and trans-isomers): These are isomers of this compound with a conjugated double bond system.

  • Ocimene (cis- and trans-isomers): These are isomeric terpene hydrocarbons that are often abundant in Tagetes oil.[4]

  • Ocimenones: These are oxidized derivatives of ocimene.[1]

  • Enantiomers ((+)- and (-)-Dihydro Tagetone): As a chiral molecule, this compound exists as a pair of enantiomers which are indistinguishable on achiral chromatographic columns.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the analysis of this compound.

Q1: My this compound peak is broad and asymmetrical. What could be the cause?

A1: Peak broadening and asymmetry (fronting or tailing) can be indicative of several issues. In the context of this compound analysis, the most common cause is co-elution with one or more of its isomers or other matrix components.[3] However, other factors such as column overload, poor sample injection technique, or a contaminated GC inlet liner can also contribute. It is essential to first rule out these general chromatographic problems before focusing on method-specific co-elution issues.

Q2: I am using a standard non-polar GC column (e.g., DB-5MS or HP-5MS) and cannot separate this compound from Tagetone. Why?

A2: Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. This compound and its isomers, like Tagetone, have very similar boiling points, leading to poor resolution on these columns. While these columns are excellent for general profiling of essential oils, they often lack the selectivity needed for resolving closely related isomers.[5]

Q3: How can I confirm if a peak is pure this compound or a mixture of co-eluting compounds?

A3: If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectrum across the peak. If the mass spectrum is consistent from the beginning to the end of the peak, it is likely a pure compound. However, if the mass spectral fragmentation pattern changes across the peak, it is a strong indication of co-elution. Deconvolution software can also be a powerful tool in such cases.[6] For UV detectors in HPLC, peak purity analysis using spectral comparison across the peak can be employed.

Q4: Is it possible to analyze this compound using HPLC?

A4: While Gas Chromatography (GC) is the more common technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be used, particularly after derivatization. This compound lacks a strong chromophore for UV detection. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that can be readily detected by UV-Vis detectors.[7][8] This approach can offer an alternative selectivity to GC.

Q5: My sample matrix is very complex (e.g., a fragrance formulation). How can this affect my analysis?

A5: Complex matrices can introduce a host of challenges, including the presence of numerous potential co-eluents and matrix effects.[9][10] In GC-MS, co-eluting matrix components can interfere with the mass spectral identification of this compound. In both GC and HPLC, high concentrations of matrix components can lead to column overload and peak shape distortion. Proper sample preparation and the use of matrix-matched standards for calibration are crucial when dealing with complex samples.[11]

Troubleshooting Guides

This section provides structured troubleshooting workflows for resolving co-elution issues in both GC and HPLC analysis of this compound.

Gas Chromatography (GC) Troubleshooting

GC is the most prevalent technique for this compound analysis. The following guide will help you systematically optimize your separation.

GC_Troubleshooting start Start: Co-elution Observed check_system Step 1: Verify System Suitability (Liner, Syringe, Septum, Leaks) start->check_system optimize_temp Step 2: Optimize Temperature Program (Slower ramp rate, isothermal hold) check_system->optimize_temp System OK change_flow Step 3: Adjust Carrier Gas Flow Rate (Optimize for best efficiency) optimize_temp->change_flow Partial/No Improvement resolved Resolution Achieved optimize_temp->resolved Resolution Achieved change_column Step 4: Change Column Polarity (e.g., from non-polar to polar) change_flow->change_column Partial/No Improvement change_flow->resolved Resolution Achieved chiral_analysis Step 5: Consider Chiral Analysis (For enantiomer separation) change_column->chiral_analysis Isomers Resolved, Enantiomers Suspected change_column->resolved Resolution Achieved chiral_analysis->resolved Enantiomers Resolved

Caption: Troubleshooting workflow for GC co-elution.

  • Verify System Suitability: Before modifying the method, ensure the GC system is performing optimally. Check for and replace a dirty injector liner, check for septum leaks, and ensure the syringe is clean and functioning correctly. A poorly maintained injection port is a common source of peak broadening and tailing, which can be mistaken for co-elution.

  • Optimize the Temperature Program:

    • Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[12][13]

    • Protocol:

      • Start with your current temperature program.

      • Decrease the ramp rate by half (e.g., from 10 °C/min to 5 °C/min).

      • If partial separation is observed, you can introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to further enhance resolution.[13]

  • Adjust Carrier Gas Flow Rate:

    • Rationale: The linear velocity of the carrier gas (Helium or Hydrogen) affects the efficiency of the separation (plate number). An optimal flow rate will result in the sharpest peaks and the best possible resolution.

    • Protocol:

      • Determine the optimal flow rate for your column dimensions (refer to the manufacturer's guidelines).

      • Experiment with flow rates slightly above and below the optimum to find the best separation for your specific analytes.

  • Change the GC Column (Stationary Phase):

    • Rationale: This is the most powerful tool for altering selectivity. If optimizing the temperature and flow rate on a non-polar column is insufficient, switching to a column with a different polarity is the next logical step. A polar column will introduce different separation mechanisms (dipole-dipole interactions, hydrogen bonding) that can resolve isomers with similar boiling points.[5]

    • Column Selection Guide:

Column TypeStationary Phase ExamplePolaritySeparation PrincipleRecommended for this compound when...
Standard Non-Polar 5% Phenyl Methylpolysiloxane (e.g., DB-5MS, HP-5MS)LowBoiling Point...performing general screening of essential oils.
Mid-Polar 50% Phenyl Methylpolysiloxane (e.g., DB-17)MediumBoiling Point & Dipole Moment...separating this compound from other terpenes with differing polarity.
Polar Polyethylene Glycol (WAX) (e.g., DB-WAX)HighBoiling Point, Dipole Moment & Hydrogen Bonding...resolving this compound from its isomers like Tagetone and Ocimenone.[5][14]
High-Performance Liquid Chromatography (HPLC) Troubleshooting

For non-volatile matrices or as a complementary technique, HPLC with derivatization can be employed.

HPLC_Workflow start Start: HPLC Analysis Required derivatization Step 1: Derivatization with DNPH (Forms UV-active hydrazone) start->derivatization column_selection Step 2: Select Reversed-Phase Column (e.g., C18) derivatization->column_selection mobile_phase Step 3: Optimize Mobile Phase (Gradient of Acetonitrile/Water) column_selection->mobile_phase detection Step 4: UV Detection (at ~365 nm) mobile_phase->detection analysis Analysis Complete detection->analysis

Caption: General workflow for HPLC analysis of this compound.

This protocol is based on established methods for carbonyl analysis, such as EPA Method 8315A.[8]

  • Sample Derivatization:

    • Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., sulfuric acid).

    • Procedure: Mix your sample containing this compound with the DNPH solution and allow it to react. The reaction time and temperature may need to be optimized.[15][16] The reaction converts the carbonyl group of this compound into a 2,4-dinitrophenylhydrazone derivative.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of DNPH derivatives.

    • Mobile Phase: A gradient elution with water and an organic solvent like acetonitrile is commonly employed. The gradient should be optimized to resolve the this compound-DNPH derivative from other derivatized carbonyls and matrix components.

    • Detection: The DNPH derivatives have a strong UV absorbance at approximately 365 nm.

  • Troubleshooting Co-elution in HPLC:

    • Modify the Mobile Phase Gradient: Adjusting the slope of the gradient can improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.

    • Change the Organic Modifier: Replacing acetonitrile with methanol or tetrahydrofuran can alter the selectivity of the separation.

    • Adjust the pH of the Aqueous Phase: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity. While the DNPH derivative of this compound is not typically ionizable, this can be a useful strategy if co-eluents are acidic or basic.

Chiral Separation of this compound Enantiomers

The enantiomers of a chiral compound can have different biological activities and sensory properties.[11] Therefore, their separation and quantification can be of significant interest.

Q6: How can I separate the (+)- and (-)-enantiomers of this compound?

A6: The separation of enantiomers requires a chiral environment. In GC, this is achieved by using a chiral stationary phase (CSP). Cyclodextrin-based chiral columns are highly effective for the enantioseparation of a wide range of volatile compounds, including ketones.[17][18]

  • Column Selection:

    • Choose a GC column with a cyclodextrin-based chiral stationary phase. Derivatives of β-cyclodextrin are a common and effective choice.[17]

  • Method Development:

    • Temperature Program: Chiral separations are often highly sensitive to temperature. Isothermal or very slow temperature ramps are typically required to achieve baseline resolution.

    • Carrier Gas: Hydrogen or Helium should be used as the carrier gas, with the flow rate optimized for the best resolution.

    • Injection: A split injection is often preferred to avoid column overload and ensure sharp peaks.

  • Confirmation of Enantiomeric Elution Order:

    • The elution order of the enantiomers must be confirmed by injecting a standard of a single, known enantiomer if available.

Sample Preparation Considerations

Proper sample preparation is critical to minimize matrix effects and prevent co-elution.

  • Dilution: For concentrated samples like essential oils, simple dilution in a suitable solvent (e.g., hexane, methanol, or ethanol) is often sufficient.[19]

  • Extraction: For complex matrices like cosmetic products, a liquid-liquid extraction may be necessary to isolate the fragrance components.[10]

  • Headspace Analysis: For highly volatile compounds in complex matrices, static or dynamic headspace sampling can be an effective way to introduce only the volatile components into the GC, thereby reducing matrix interference.[6]

Conclusion

Resolving the co-elution of this compound requires a systematic and informed approach to chromatographic method development. By understanding the chemical nature of this compound and its potential co-eluents, and by leveraging the principles of chromatographic selectivity, it is possible to develop robust and reliable analytical methods. This guide provides a foundation for troubleshooting and optimizing your separations. Remember that each sample and analytical challenge is unique, and some degree of empirical method development will always be necessary.

References

  • Agilent Technologies. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Retrieved from [Link]

  • Babaei, K., et al. (2021). Antimicrobial Activity of Essential Oil from Tagetes minuta L. and its Extracts along with its GC-MS Profiling. Journal of Essential Oil Bearing Plants, 24(5), 1124-1134.
  • Chamorro, E. R., et al. (2024). COMPREHENSIVE INSIGHTS INTO TAGETES MINUTA: A STUDY OF GC-MS PROFILING, ANTIMICROBIAL ACTIVITY, FREE RADICAL SCAVENGING, COMPUTA. Farmacia, 72(1), 1-10.
  • Craveiro, A. A., et al. (2008). Identification of Odor Impact Compounds of Tagetes minuta L. Essential Oil: Comparison of Two GC-Olfactometry Methods. Journal of Agricultural and Food Chemistry, 56(5), 1637-1643.
  • Díaz, C. E., et al. (2023). Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes. Molecules, 28(4), 1885.
  • Isidorov, V. A., & Zenkevich, I. G. (2018). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry.
  • Kittlaus, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 442-453.
  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Troubleshooting Tricky Terpenes. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Schurig, V., & Nowotny, H. P. (1990). Gas chromatographic separation of enantiomers on cyclodextrin derivatives. Angewandte Chemie International Edition in English, 29(9), 939-957.
  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Scott, R. P. W. (2017). The Secrets of Successful Temperature Programming. LCGC Europe, 30(8), 434-439.
  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Product Chemistry & Research, 7(4), 1-6.
  • Lee, J. H., et al. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Pharmaceutical and Biomedical Analysis, 159, 363-369.
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Costa, N., et al. (2013). Cyclodextrin-Based Ionic Liquids as Enantioselective Stationary Phases in Gas Chromatography. ChemPlusChem, 78(12), 1466-1474.
  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Agilent Technologies. (n.d.). Terpenes Testing for Cannabis & Hemp. Retrieved from [Link]

  • Markes International. (2018).
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • U.S. Environmental Protection Agency. (1996).

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Validation & Comparative

A Comparative Analysis of Dihydro Tagetone and DEET as Insect Repellents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N,N-diethyl-meta-toluamide (DEET), the long-standing gold standard in synthetic insect repellents, and Dihydro Tagetone, a naturally occurring ketone with repellent potential. This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of their respective performance, mechanisms of action, and safety profiles, supported by available experimental data.

Introduction: The Enduring Quest for Effective Insect Repellents

The global burden of vector-borne diseases necessitates the development and optimization of effective insect repellents. For decades, DEET has been the most widely utilized and effective broad-spectrum repellent.[1] However, consumer demand for naturally derived alternatives has spurred research into plant-based compounds, among which is this compound, a principal constituent of the essential oil from the marigold species Tagetes minuta. This guide will dissect the available scientific literature to compare these two molecules, highlighting the rigorous data supporting DEET and the promising yet nascent state of research for this compound.

Chemical and Physical Properties: A Molecular Overview

A fundamental understanding of the physicochemical properties of a repellent is crucial for formulation development and predicting its behavior on the skin.

PropertyThis compoundDEET (N,N-diethyl-meta-toluamide)
CAS Number 1879-00-1[2]134-62-3
Molecular Formula C₁₀H₁₈O[2]C₁₂H₁₇NO
Molecular Weight 154.25 g/mol [2]191.27 g/mol
Appearance Colorless to pale yellow liquidColorless to slightly yellow liquid
Odor Sweet, fruityFaint, characteristic
Boiling Point 185-188 °C[2]288-292 °C
Solubility Soluble in alcohol; sparingly soluble in water[2]Soluble in ethanol, isopropanol, and cotton seed oil; sparingly soluble in water
Source Major component of Tagetes minuta essential oil[3][4]Synthetic

Mechanism of Action: How They Repel

The precise mechanisms by which insect repellents exert their effects are complex and, in some cases, still under investigation. DEET is believed to have a multi-modal action, while the mechanism of this compound is less understood and largely inferred from studies on its source essential oil.

DEET: A Multi-Faceted Repellent

The repellent action of DEET is not attributed to a single mechanism but rather a combination of effects that disrupt an insect's ability to locate a host. The leading hypotheses include:

  • Olfactory Receptor Inhibition: DEET has been shown to inhibit the function of specific odorant receptors (ORs) in insects. It can reduce the volatility of attractive host odors, effectively "masking" the host from the insect.[5]

  • Direct Activation of Aversive Receptors: Some studies suggest that DEET directly activates specific olfactory receptor neurons that trigger an aversive response in insects, making them actively avoid the source.

  • Contact Irritancy: Upon landing on a DEET-treated surface, insects experience a disagreeable taste or sensation that discourages biting.

Figure 1: Hypothesized multi-modal mechanism of action for DEET.

This compound: An Area for Further Investigation

The specific mechanism of action for isolated this compound has not been extensively studied. However, research on the essential oil of Tagetes minuta, where this compound is a major component, indicates repellent properties.[6] It is plausible that this compound contributes to this effect through one or more of the following potential mechanisms, which are common for essential oil constituents:

  • Agonism or Antagonism of Olfactory Receptors: Like many volatile organic compounds, this compound may interact with insect ORs, either blocking the detection of attractants or activating repellent pathways.

  • Contact Repellency: The compound may act as a contact irritant, deterring insects upon landing.

Further research, including electrophysiological and behavioral studies with the purified compound, is necessary to elucidate its precise mechanism.

Comparative Efficacy: A Review of the Data

The efficacy of an insect repellent is typically measured by its Complete Protection Time (CPT), which is the duration for which the repellent prevents biting from a specific insect species under controlled conditions.

DEET: Proven, Long-Lasting Protection

DEET is well-documented for its high efficacy and long duration of action. Its CPT is concentration-dependent.

ConcentrationTarget InsectComplete Protection Time (CPT)
15%Aedes albopictus~6 hours (360 minutes)[1]
23.8%Mosquitoes~5 hours (301.5 minutes)
30%Mosquitoes~5-8 hours
34.5% (Sustained Release)MosquitoesUp to 12 hours
This compound: Efficacy Inferred from Tagetes minuta Oil
RepellentThis compound Concentration in OilTarget InsectReported Efficacy
Tagetes minuta Essential Oil (0.5% w/v)33.9%[3]Mosquitoes94.7% repellency[6]

Causality in Experimental Design: It is crucial to note that attributing the repellency of the essential oil solely to this compound is a simplification. The observed effect is likely due to the synergistic or additive actions of multiple components in the oil. To definitively determine the efficacy of this compound, studies using the isolated and purified compound are required.

Safety and Toxicology: A Critical Assessment

The safety profile of a topically applied product is of paramount importance.

DEET: An Extensive Safety Record

After decades of use and extensive toxicological evaluation, DEET is considered safe for topical application when used as directed.[7] The U.S. Environmental Protection Agency (EPA) has concluded that insect repellents containing DEET do not present a health concern for the general population, including children.[7] Reported adverse effects are rare and usually associated with misuse or overapplication.

This compound: Safety Profile Under-Researched with Phototoxicity Concerns

The safety of isolated this compound for topical use has not been thoroughly investigated. A significant concern arises from studies on Tagetes species, which have identified phototoxic compounds, such as alpha-terthienyl.[8] Phototoxicity is a light-induced skin irritation.[9] Due to these findings, the European Commission's Scientific Committee on Consumer Safety has recommended that Tagetes extracts and oils should not be used in cosmetic products. While it is unknown if isolated this compound is itself phototoxic, its origin from a plant known to contain phototoxic compounds warrants caution and necessitates specific toxicological studies.

Regulatory Status and Formulation

The regulatory landscape for an active ingredient is a strong indicator of its established safety and efficacy.

  • DEET: Is a registered active ingredient with the U.S. EPA and other regulatory bodies worldwide.[7] It is commercially available in a wide range of formulations, including lotions, sprays, and wipes, at various concentrations.

  • This compound: Is not currently registered as an active insect repellent ingredient with the EPA. It is primarily used in the flavor and fragrance industry.[2] Further research and submission of extensive safety and efficacy data would be required for its registration as a topical insect repellent.

Experimental Protocols: A Framework for Efficacy Testing

To ensure the generation of reliable and comparable data, standardized testing protocols are essential. The following is a generalized protocol for evaluating the CPT of a topical insect repellent, based on WHO and EPA guidelines.

Objective: To determine the Complete Protection Time (CPT) of a candidate repellent against a specific mosquito species.

Materials:

  • Candidate repellent formulation

  • Control formulation (vehicle without active ingredient)

  • Test cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)

  • Human volunteers (with informed consent and ethical review board approval)

Methodology:

  • Subject Preparation:

    • Volunteers should avoid using fragrances, lotions, or other scented products for at least 24 hours prior to testing.

    • A defined area of skin on the forearm is marked for application.

  • Repellent Application:

    • A precise amount of the repellent formulation is applied evenly to the marked area of one forearm.

    • The control formulation is applied to the same area on the other forearm.

  • Exposure:

    • At predetermined time intervals (e.g., every 30 minutes) after application, the treated and control forearms are exposed to the caged mosquitoes for a set duration (e.g., 3 minutes).

  • Data Collection:

    • The number of mosquitoes that land and the number that bite on each forearm during the exposure period are recorded.

    • The CPT is defined as the time from application until the first confirmed bite.

  • Self-Validating System:

    • The use of a control arm ensures that the test mosquitoes are actively seeking a host and that any reduction in bites on the treated arm is due to the repellent.

    • Testing should be replicated with multiple volunteers and on different days to account for individual variations in attractiveness to mosquitoes.

Figure 2: A generalized workflow for efficacy testing of topical insect repellents.

Conclusion and Future Perspectives

This comparative analysis underscores the significant disparity in the scientific evidence supporting DEET and this compound as insect repellents.

  • DEET remains the benchmark for repellent efficacy and safety, backed by a vast body of research and decades of real-world use. Its mechanism of action, while complex, is the subject of ongoing research, and its safety profile is well-established through rigorous regulatory evaluation.

  • This compound , as a major component of Tagetes minuta essential oil, shows promise as a naturally derived repellent. However, there is a critical lack of data on the efficacy and safety of the isolated compound. The potential for phototoxicity, inherited from its plant source, is a significant hurdle that must be addressed through dedicated toxicological studies.

For researchers and drug development professionals, this compound represents an intriguing natural product lead. However, substantial investment in research is required to elevate it to a viable alternative to DEET. Future studies should focus on:

  • Efficacy of the Isolated Compound: Determining the CPT of pure this compound against a range of vector species.

  • Mechanism of Action: Elucidating the specific molecular targets and behavioral effects of this compound.

  • Safety Profile: Conducting comprehensive dermal safety studies, with a particular focus on phototoxicity.

  • Formulation Development: Optimizing delivery systems to enhance efficacy and duration of action.

Until such data is available, DEET will continue to be the most reliable and scientifically supported choice for personal protection against insect vectors.

References

  • Dihydronepetalactones Deter Feeding Activity by Mosquitoes, Stable Flies, and Deer Ticks. (2006). Journal of Medical Entomology. [Link]

  • Phototoxic reaction to xanthene dyes induced by visible light. (1985). Journal of Dermatological Science. [Link]

  • Toxicity of z--ocimene and dihydrotagetone isolated from Tagetes minuta oil to eggs of Meloidogyne incognita. (2009). Nematropica. [Link]

  • Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET. (2008). Science. [Link]

  • Chemical composition, antioxidant, antimicrobial and cytotoxic activities of Tagetes minuta and Ocimum basilicum essential oils. (2015). Industrial Crops and Products. [Link]

  • Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil. (2002).
  • Linalool Based Herbal Mosquito Repellant. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Phototoxicity: Its Mechanism and Animal Alternative Test Methods. (2013). Toxicological Research. [Link]

  • Characterization of cutaneous phototoxicity induced by topical alpha-terthienyl and ultraviolet A radiation. (1990). Journal of Investigative Dermatology. [Link]

  • Insect Repellents. (2021). The Medical Letter on Drugs and Therapeutics. [Link]

  • Dihydronepetalactone as insect repellent. (2003).
  • Retrospective Review of Dermal Safety Studies of Organic Sunscreens. (2025). Journal of Drugs in Dermatology. [Link]

  • Dihydronepetalactones deter feeding activity by mosquitoes, stable flies, and deer ticks. (2006). PubMed. [Link]

  • Repellent efficacy of 20 essential oils on Aedes aegypti mosquitoes and Ixodes scapularis ticks in contact-repellency assays. (2023). Scientific Reports. [Link]

  • In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox. (2024). Alternatives to Animal Experimentation. [Link]

  • Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). (2015). Helvetica Chimica Acta. [Link]

  • Tagetes spp. Essential Oils and Other Extracts: Chemical Characterization and Biological Activity. (2021). Molecules. [Link]

  • dihydrotagetone 7-octen-4-one, 2,6-dimethyl-. The Good Scents Company. [Link]

  • Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules. (2005). Flavour and Fragrance Journal. [Link]

  • Contact Toxicity and Repellency of the Main Components From the Essential Oil of Clausena anisum-olens Against Two Stored Product Insects. (2015). Journal of Insect Science. [Link]

  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2012). BioMed Research International. [Link]

  • Molecular mechanisms of olfactory detection in insects: beyond receptors. (2020). Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Chemical Composition of the Essential Oil of Tagetes minuta L. (2011). Journal of Essential Oil Bearing Plants. [Link]

  • Hydrogenation of Naturally-Derived Nepetalactone as a Topical Insect Repellent. (2016). Journal of Medical Entomology. [Link]

  • Dermal toxicity studies: factors impacting study interpretation and outcome. (2015). Toxicologic Pathology. [Link]

  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2012). BioMed Research International. [Link]

  • Essential oil composition of African marigold (Tagetes minuta L.) harvested at different growth stages in foothills agroclimatic conditions of north India. (2016). Journal of Essential Oil Research. [Link]

  • INSECT REPELLENT. (2016). WIPO Patentscope. [Link]

  • Dermal Toxicity Studies. (2015). Toxicologic Pathology. [Link]

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  • Time span mosquito repellency of different essential oils and DEET at the tested dose of 330 μg/cm² against Ae. aegypti females. (2017). ResearchGate. [Link]

  • Method for producing chiral dihydrotagetone, and its conversion to chiral 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone. (2003).
  • Accelerating Ligand Discovery for Insect Odorant Receptors. (2023). International Journal of Biological Sciences. [Link]

  • Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. (2016). Journal of Medical Entomology. [Link]

  • New approaches build upon historical studies in dermal toxicology. (2023). Archives of Toxicology. [Link]

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A Comparative In Vitro Validation of Dihydro Tagetone's Antimicrobial Properties: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast chemical diversity, represent a promising reservoir for the discovery of new antimicrobial compounds. Dihydro Tagetone, a monoterpene ketone found in the essential oils of various Tagetes species, has been identified as a component of oils exhibiting antimicrobial effects.[1] However, a comprehensive in vitro validation of the isolated compound's specific antimicrobial properties is crucial to ascertain its potential as a standalone therapeutic agent.

This guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to conduct a robust in vitro validation of this compound's antimicrobial properties. It offers a comparative approach, benchmarking this compound against a standard antibiotic, Ciprofloxacin, and another well-characterized natural antimicrobial, Tea Tree Oil. The experimental design detailed herein is structured to deliver clear, reproducible, and comparative data on antimicrobial efficacy.

Foundational Principles of the Investigation: Causality and Controls

A successful in vitro validation hinges on a well-designed experiment with appropriate controls. The primary objective is to determine the intrinsic antimicrobial activity of this compound and compare its potency against established agents. Our experimental design is therefore anchored in the following principles:

  • Broad-Spectrum Screening: Initial validation will be conducted against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This provides an initial indication of the compound's spectrum of activity.

  • Controlled Comparison: this compound will be tested alongside a positive control (Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic) and a natural product comparator (Tea Tree Oil, a well-documented natural antimicrobial). This allows for a direct and objective assessment of relative potency.

  • Quantitative Endpoints: The investigation will focus on determining key quantitative parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These values provide a standardized measure of antimicrobial efficacy.

  • Kinetic Profiling: A time-kill kinetics assay will be employed to understand the dynamics of bacterial killing over time, differentiating between bacteriostatic and bactericidal effects.

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for the in vitro validation of this compound.

Antimicrobial_Validation_Workflow cluster_Preparation Phase 1: Preparation cluster_Screening Phase 2: Primary Screening cluster_Quantitative Phase 3: Quantitative Analysis cluster_Kinetics Phase 4: Kinetic Profiling cluster_Analysis Phase 5: Data Analysis & Interpretation P1 Procure & Characterize This compound P3 Prepare Stock Solutions (this compound, Ciprofloxacin, Tea Tree Oil) P1->P3 P2 Select & Prepare Bacterial Strains (S. aureus, E. coli) S1 Disk Diffusion Assay (Qualitative Assessment) P2->S1 Q1 Broth Microdilution Assay (Determine MIC) P2->Q1 P3->S1 P3->Q1 S1->Q1 Inform Concentration Range Q2 MBC Assay (Determine Minimum Bactericidal Concentration) Q1->Q2 Based on MIC values K1 Time-Kill Kinetics Assay Q1->K1 Based on MIC values A1 Comparative Data Analysis (Tables & Charts) Q2->A1 K1->A1 A2 Mechanistic Hypothesis A1->A2

Caption: Experimental workflow for in vitro antimicrobial validation.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a step-by-step guide for conducting the validation experiments.

Preparation of Test Articles and Bacterial Cultures
  • This compound: Procure high-purity (>95%) this compound. Prepare a stock solution in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Comparator Agents: Obtain Ciprofloxacin and Tea Tree Oil. Prepare stock solutions in sterile deionized water and DMSO, respectively, at 10 mg/mL.

  • Bacterial Strains: Use reference strains of Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).

  • Culture Preparation: Inoculate the bacterial strains into Mueller-Hinton Broth (MHB) and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

  • Plate Preparation: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. Repeat this for Ciprofloxacin and Tea Tree Oil in separate rows.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.

  • Controls: Include a growth control (MHB with inoculum, no antimicrobial) and a sterility control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5]

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% reduction).

Time-Kill Kinetics Assay

This assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[6][7]

  • Preparation: In flasks containing MHB, prepare solutions of this compound, Ciprofloxacin, and Tea Tree Oil at concentrations of 1x, 2x, and 4x their respective MICs. Also, prepare a growth control flask with no antimicrobial.

  • Inoculation: Inoculate each flask with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Comparative Data Analysis and Interpretation

The data obtained from these experiments should be systematically organized to facilitate a clear comparison of this compound's performance against the selected alternatives.

Tabulated Summary of Antimicrobial Efficacy
Antimicrobial AgentTest OrganismMIC (µg/mL)MBC (µg/mL)
This compound S. aureusExperimental DataExperimental Data
E. coliExperimental DataExperimental Data
Ciprofloxacin S. aureus0.6[8]Experimental Data
E. coli0.013 - 0.08[8]Experimental Data
Tea Tree Oil S. aureus5000 (0.5% v/v)Experimental Data
E. coli2500 (0.25% v/v)Experimental Data

Note: The values for Ciprofloxacin and Tea Tree Oil are derived from existing literature and serve as a benchmark for the expected experimental outcomes for this compound.

Mechanistic Insights and Proposed Pathways

While the precise mechanism of action for this compound requires further investigation, the known mechanisms of the comparator agents provide a basis for hypothesis. Many essential oils and their components, likely including this compound, exert their antimicrobial effects by disrupting the bacterial cell membrane. This can lead to increased permeability and leakage of intracellular contents. Ciprofloxacin, in contrast, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

The following diagram illustrates the proposed and known mechanisms of action.

Antimicrobial_Mechanisms cluster_Cell Bacterial Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Membrane Lipid Bilayer Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Contents DNA DNA Replication DNA Replication & Transcription Replication->DNA Blocks DHT This compound (Proposed) DHT->Membrane Disruption of Membrane Integrity TTO Tea Tree Oil TTO->Membrane Increased Permeability CIP Ciprofloxacin CIP->Replication Inhibition of DNA Gyrase & Topoisomerase IV

Caption: Proposed and known antimicrobial mechanisms of action.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of this compound's antimicrobial properties. By adhering to these standardized protocols and employing a comparative approach, researchers can generate the robust data necessary to evaluate its potential as a novel antimicrobial agent. The findings from these studies will be instrumental in guiding future research, including more in-depth mechanistic studies, in vivo efficacy trials, and toxicological assessments. The systematic evaluation of natural compounds like this compound is a critical step in the global effort to combat antimicrobial resistance and develop the next generation of therapeutic agents.

References

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  • Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, M., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. Available at: [Link]

  • Carson, C. F., Hammer, K. A., & Riley, T. V. (2006). Melaleuca alternifolia (Tea Tree) oil: a review of antimicrobial and other medicinal properties. Clinical Microbiology Reviews, 19(1), 50–62. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • López, S. B., López, M. L., Aragón, L. M., Tereschuk, M. L., Slanis, A. C., Feresin, G. E., & Zygadlo, J. A. (2011). Composition and antimicrobial activity of essential oils from Tagetes L. species. Journal of the Argentine Chemical Society, 98(1-2), 29-37.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • ResearchGate. (n.d.). Broth micro-dilution method for determination of susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Malaleuca alterifolia (Tea tree oil). Available at: [Link]

  • Frontiers. (2018). Antibacterial Activity and Mechanism of Action of Black Pepper Essential Oil on Meat-Borne Escherichia coli. Available at: [Link]

Sources

Comparative Analysis of Dihydro Tagetone Cross-Reactivity with Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the analytical cross-reactivity of Dihydro Tagetone (CAS 1879-00-1), a monoterpenoid ketone of interest in the fragrance, flavor, and pharmaceutical industries.[1] The specificity of any analytical method is paramount for accurate quantification and safety assessment. This document details experimental protocols for immunoassay and chromatographic techniques to systematically assess the potential for structurally similar ketones to interfere with this compound detection. We present a rationale for the selection of comparator ketones, provide step-by-step methodologies, and offer guidance on data interpretation, empowering researchers to design and execute robust, self-validating cross-reactivity studies.

Introduction to this compound and the Imperative of Specificity

This compound, chemically known as 2,6-dimethyloct-7-en-4-one, is a naturally occurring ketone found in the essential oils of various plants, including those of the Tagetes and Phebalium genera.[2][3] Its characteristic sweet, fruity odor has led to its use in fragrance formulations.[1] Beyond its aromatic properties, this compound and its derivatives are being explored for a range of biological activities, including potential antidiabetic and antimicrobial effects.[4][5][6]

As the applications of this compound expand, so does the need for analytical methods that can specifically and accurately quantify it in complex matrices such as essential oils, biological fluids, or formulated products. The primary analytical challenge stems from cross-reactivity , a phenomenon where an analytical system designed to detect a specific molecule (the analyte) also responds to other, structurally similar compounds.[7][8] This can lead to false-positive results or an overestimation of the analyte's concentration, with significant consequences for quality control, toxicological assessment, and clinical development.[8]

This guide provides the foundational principles and actionable protocols to rigorously assess the cross-reactivity of this compound with other ketones.

The Principle of Cross-Reactivity: A Structural Perspective

Cross-reactivity is fundamentally a function of molecular recognition. In immunoassays, it occurs when an antibody, raised against this compound, recognizes and binds to other molecules that share similar three-dimensional structural features, known as epitopes.[7] In chromatography, cross-reactivity can manifest as co-elution, where different compounds are not adequately separated, or as isobaric interference in mass spectrometry, where molecules have the same nominal mass.

The likelihood of cross-reactivity is highest with molecules that are structurally homologous to this compound. Key structural features of this compound (Figure 1) that may contribute to cross-reactivity include:

  • The aliphatic ketone backbone.

  • The position of the carbonyl group.

  • The presence and location of methyl branches.

  • The terminal double bond.

Figure 1: Structural Homology as a Predictor of Cross-Reactivity

G cluster_DHT Target Analyte cluster_analogs Potential Cross-Reactants DHT This compound (2,6-dimethyloct-7-en-4-one) Tagetone Tagetone (Unsaturated Analog) DHT->Tagetone Shared Core Different Saturation MIBK Methyl Isobutyl Ketone (MIBK) (Shorter Chain Analog) DHT->MIBK Shared Ketone & Branching Different Chain Length Nonanone 2-Nonanone (Linear Ketone Analog) DHT->Nonanone Shared Ketone Position Different Branching

Caption: Logical relationship between this compound and potential cross-reactants based on structural similarities.

Selection of Comparator Ketones

A robust cross-reactivity study requires the careful selection of challenging, yet relevant, comparator compounds. The following ketones are proposed for this study based on their structural similarity to this compound and their industrial or biological relevance.

Compound NameChemical StructureRationale for Inclusion
Tagetone 2,6-Dimethyl-5,7-octadien-4-oneDirect precursor/metabolite; high structural similarity.[4]
Methyl Isobutyl Ketone (MIBK) 4-Methyl-2-pentanoneCommon industrial solvent with a branched ketone structure.
2-Nonanone CH₃(CH₂)₆C(O)CH₃Linear ketone with a similar chain length, tests for branching specificity.
Carvone C₁₀H₁₄OCyclic monoterpene ketone, common in essential oils.
Acetone (CH₃)₂COSimple, ubiquitous ketone; serves as a baseline negative control.
Experimental Design & Methodologies

We will detail two orthogonal analytical approaches to provide a comprehensive picture of cross-reactivity: a high-throughput immunoassay and a high-specificity chromatographic method.

4.1. Immunoassay Approach: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal format for screening cross-reactivity of small molecules like this compound.[9][10] The principle relies on the competition between the free analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites immobilized on a microplate. A higher concentration of free analyte in the sample results in less binding of the enzyme-labeled analyte and a weaker signal.

Figure 2: Competitive ELISA Workflow for Cross-Reactivity

ELISA_Workflow A 1. Coat Plate Immobilize Anti-Dihydro Tagetone Antibody B 2. Block Prevent non-specific binding with BSA A->B C 3. Compete Add sample/standard (cross-reactant) + this compound-HRP conjugate B->C D 4. Wash Remove unbound reagents C->D E 5. Develop Add TMB Substrate D->E F 6. Stop & Read Add Stop Solution, Measure Absorbance at 450 nm E->F

Sources

Benchmarking the Flavor Profile of Dihydro Tagetone Against Commercial Additives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The exploration of novel flavor compounds is a cornerstone of innovation in the food, beverage, and pharmaceutical industries. Dihydro Tagetone (DHT), a ketone found in the essential oil of Tagetes minuta, presents a unique flavor profile often described as sweet and fruity.[1][2] This guide provides a comprehensive, scientifically rigorous framework for benchmarking the flavor profile of this compound against established commercial fruit flavor additives. We eschew a simplistic comparison in favor of a multi-faceted analytical strategy, integrating human sensory evaluation with advanced instrumental analysis. This dual approach is essential for not only characterizing the qualitative aspects of DHT's flavor but also for elucidating the underlying chemical drivers of its sensory perception. The protocols herein are designed to be self-validating, providing researchers, scientists, and product developers with a robust methodology to objectively assess the potential of novel ingredients like DHT.

Introduction: The Compound and the Benchmark

A meaningful comparison requires a thorough understanding of the subject and the standard against which it is measured.

This compound (C₁₀H₁₈O)

This compound is a naturally derived organic compound that belongs to the ketone class.[1] Its primary source is the essential oil of Tagetes minuta (wild marigold), where its concentration can vary based on cultivation and harvest conditions.[3] While utilized in the fragrance industry, its application as a flavor component is less established, positioning it as a novel ingredient for exploration.[2][4] Its flavor is generally characterized by sweet, fruity, and sometimes slightly herbaceous notes, making it a candidate for applications where a unique fruit-like character is desired.

The Benchmark: Commercial Fruit Flavor Additives

Commercial "fruit" flavor additives are typically complex formulations rather than single molecules. They are engineered to deliver a consistent and recognizable flavor profile (e.g., "strawberry," "tropical blend"). These mixtures often contain a blend of natural and artificial flavoring substances, solvents, and carriers such as propylene glycol or triacetin, designed for stability and specific application performance.[5] For the purpose of this guide, our benchmark will be a representative "Mixed Berry" type flavor concentrate, which provides a complex, multi-component profile for a rigorous comparison.

A Dual-Pronged Approach to Flavor Benchmarking

To achieve a holistic and defensible flavor profile, a singular method is insufficient. Human perception is the ultimate arbiter of flavor, yet it is subjective. Instrumental analysis provides objective, quantifiable data but cannot describe the hedonic experience. Therefore, we must employ a dual-pronged strategy that correlates objective chemical data with subjective sensory perception. This synergy ensures that we not only know what a panelist perceives but also why they perceive it from a chemical standpoint.

cluster_0 Flavor Benchmarking Strategy cluster_1 Human Sensory Evaluation cluster_2 Instrumental Analysis Subject Test Subject (this compound) QDA Quantitative Descriptive Analysis (QDA) Subject->QDA Triangle Triangle Test Subject->Triangle GCMS GC-MS Subject->GCMS GCO GC-Olfactometry Subject->GCO ENose Electronic Nose Subject->ENose Benchmark Benchmark (Commercial Additive) Benchmark->QDA Benchmark->Triangle Benchmark->GCMS Benchmark->GCO Benchmark->ENose Sensory_Output Perceptual Profile (Flavor Notes, Intensity) QDA->Sensory_Output Triangle->Sensory_Output Conclusion Comprehensive & Correlated Flavor Profile Sensory_Output->Conclusion Correlates Instrument_Output Chemical & Aroma Fingerprint (Volatile Compounds, Odor Activity) GCMS->Instrument_Output GCO->Instrument_Output ENose->Instrument_Output Instrument_Output->Conclusion Explains

Caption: Dual-pronged strategy for flavor benchmarking.

Human Sensory Evaluation Protocols

The cornerstone of flavor analysis is the human sensory panel. For scientific benchmarking, we prioritize analytical tests over simple preference (hedonic) tests. The goal is to describe and quantify sensory attributes, not to determine which sample is "liked" more.[6]

Protocol 1: Quantitative Descriptive Analysis (QDA)

Causality: QDA is the chosen method because it provides a complete, multi-attribute "picture" of the flavor profile. It moves beyond a simple "different/not different" result to detail the specific sensory characteristics and their intensities, as perceived by a trained panel.[7]

Methodology:

  • Panelist Selection & Training (2-3 weeks):

    • Recruit 10-12 individuals based on their sensory acuity and ability to articulate perceptions.

    • Train the panel to identify and define a consensus vocabulary of flavor attributes relevant to fruity profiles (e.g., "jammy," "green," "floral," "sweet," "sour," "chemical"). Use reference standards for each attribute.

    • Train panelists to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very high").

  • Sample Preparation:

    • Prepare solutions of this compound and the commercial benchmark additive at equivalent, sensorially relevant concentrations in a neutral base (e.g., sugar water or a simple beverage base).

    • Label samples with random three-digit codes to prevent bias.

  • Evaluation:

    • In isolated sensory booths, present each panelist with the coded samples in a randomized order.

    • Panelists will evaluate each sample and rate the intensity of every identified attribute on the provided scoresheet.

    • A minimum of three replicate sessions should be conducted on different days to ensure data reliability.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Use Analysis of Variance (ANOVA) to analyze the data for each attribute, determining if there are significant differences between the samples.

    • Visualize the results using a spider or radar plot for an intuitive comparison of the flavor profiles.

Protocol 2: Triangle Test for Overall Difference

Causality: The triangle test is a classic discriminative test used to validate if a statistically significant difference exists between two samples.[8] This self-validating protocol confirms that any differences detailed in the QDA are not due to chance.

Methodology:

  • Sample Preparation: Prepare samples of DHT and the benchmark as described in the QDA protocol.

  • Presentation:

    • Present each panelist (a minimum of 24 panelists is recommended for statistical power) with a set of three coded samples.

    • Two of the samples are identical, and one is different (e.g., AAB, BBA, ABA, etc., randomized).

  • Evaluation:

    • Ask panelists to identify the "odd" or different sample. Guessing is required if no difference is perceived.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Compare this number to a statistical chart (based on the binomial distribution) to determine the probability that the result occurred by chance. A p-value of ≤ 0.05 typically indicates a significant, perceivable difference.

Instrumental Analysis Protocols

Instrumental techniques provide objective data on the volatile compounds that constitute the aroma portion of a flavor profile.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for separating, identifying, and quantifying individual volatile compounds in a complex mixture.[9] This provides the chemical "recipe" of the aroma, allowing us to identify the specific molecules present in DHT versus the commercial additive.

Methodology:

  • Sample Preparation:

    • Place a precise amount of the sample (either the pure compound or the flavor solution) into a headspace vial.

    • Employ Headspace Solid-Phase Microextraction (HS-SPME) to extract volatile compounds from the sample. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-spectrum volatile analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Thermally desorb the SPME fiber in the GC injection port. Use a non-polar column (e.g., DB-5ms) to separate compounds based on boiling point and polarity.

    • Mass Spectrometer: As compounds elute from the GC, they are ionized and fragmented in the MS. The resulting mass spectrum is a chemical fingerprint.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention indices to a reference library (e.g., NIST, Wiley).

    • Quantify the relative abundance of each compound by integrating the area of its corresponding chromatographic peak.

Protocol 4: Gas Chromatography-Olfactometry (GC-O)

Causality: While GC-MS tells us what chemicals are present, GC-O tells us which of those chemicals actually contribute to the aroma.[10] The human nose is often a more sensitive detector for odor-active compounds than the MS detector.[11] This protocol directly links an instrumental result to a human sensory response.

cluster_0 GC-Olfactometry (GC-O) Workflow start Sample Injection (via SPME) gc GC Column (Compound Separation) start->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometer (Chemical Identification) splitter->ms 50% sniff Sniffing Port (Humidified Air) splitter->sniff 50% output_ms Chromatogram (Chemical Data) ms->output_ms assessor Trained Assessor (Records Aroma & Intensity) sniff->assessor output_o Aromagram (Sensory Data) assessor->output_o correlation Data Correlation output_ms->correlation output_o->correlation final Identification of Odor-Active Compounds correlation->final

Caption: Experimental workflow for GC-Olfactometry.

Methodology:

  • Instrument Setup: Use a GC-MS system equipped with an effluent splitter that directs a portion of the column outflow to the MS detector and the other portion to a heated sniffing port.

  • Analysis:

    • An analyst runs the sample as per the GC-MS protocol.

    • Simultaneously, a trained assessor (panelist) places their nose at the sniffing port and records the perceived aroma character and its intensity in real-time.

  • Data Analysis:

    • The resulting dataset, known as an aromagram, aligns the retention time of a perceived smell with the retention time of a chemical peak from the MS detector.

    • This allows for the positive identification of which specific compounds are responsible for the key aroma notes.

Protocol 5: Electronic Nose (E-Nose)

Causality: The Electronic Nose provides a rapid, holistic "fingerprint" of a sample's total aroma.[12] It does not identify individual compounds but uses an array of cross-selective sensors to generate a unique pattern.[13] This is invaluable for quality control and for visualizing the overall difference in aroma space between DHT and the commercial additive.

Methodology:

  • Instrument Setup & Training:

    • The E-Nose, equipped with an array of sensors (e.g., metal oxide sensors), is first trained with known reference samples to build a classification model.

  • Sample Analysis:

    • A headspace sample of DHT and the benchmark additive are sequentially introduced into the sensor chamber.

    • The sensors' responses to the volatile compounds are recorded, generating a unique pattern or "fingerprint."

  • Data Analysis:

    • The high-dimensional sensor data is analyzed using pattern recognition software.

    • Principal Component Analysis (PCA) is commonly used to reduce the dimensionality of the data and visualize the samples on a 2D or 3D plot. Samples with similar aroma profiles will cluster together, while different samples will be separated in space.

Data Synthesis and Comparative Analysis

The final step is to integrate the data from all protocols into a cohesive narrative. The "why" from the instrumental analysis must support the "what" from the sensory evaluation.

Correlating Sensory and Instrumental Data

If the QDA panel describes this compound with a high-intensity "sweet, tropical fruit" note and a minor "green" note, the instrumental data should provide an explanation. The GC-O data should identify a specific peak at a certain retention time that assessors labeled as "sweet, tropical," which the GC-MS can then identify as this compound itself. Other minor peaks identified by GC-MS/O could correspond to the "green" perception.

Comparative Data Summary Table

All quantitative findings should be summarized for a direct, at-a-glance comparison.

Parameter This compound Commercial "Mixed Berry" Additive Methodology
Primary Flavor Notes e.g., Sweet, Tropical, Green, Florale.g., Jammy, Cooked Berry, Sweet, TartQDA
"Fruity" Intensity (Avg. Score) e.g., 12.5 / 15.0e.g., 11.8 / 15.0QDA
"Chemical" Off-Note (Avg. Score) e.g., 1.2 / 15.0e.g., 3.5 / 15.0QDA
Triangle Test Result Significantly different (p < 0.01)-Triangle Test
Key Odor-Active Compound(s) This compounde.g., Ethyl Butyrate, Furaneol, DamascenoneGC-MS / GC-O
Total Volatile Compounds (>1%) e.g., 3e.g., 15GC-MS
E-Nose PCA Plot Occupies distinct quadrantClusters in a separate quadrantE-Nose

Conclusion

This guide outlines a robust, multi-modal methodology for benchmarking the flavor profile of this compound against complex commercial additives. By systematically combining the descriptive power of trained human sensory panels with the objective precision of advanced analytical instruments like GC-MS, GC-O, and the Electronic Nose, a complete and scientifically defensible flavor profile can be constructed. This integrated approach moves beyond simple preference, providing the in-depth, actionable data required by researchers and developers to understand the unique sensory properties of a novel ingredient and to make informed decisions about its potential applications.

References

  • The Good Scents Company. (n.d.). dihydrotagetone 7-octen-4-one, 2,6-dimethyl-. Retrieved from [Link]

  • Perfumer & Flavorist. (2016, May 10). Progress in Essential Oils: Tagetes Oil. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). Retrieved from [Link]

  • CSIR CIMAP AROMA. (n.d.). Essential Oil Details - AromaDb. Retrieved from [Link]

  • D'Acampora Zellner, B., et al. (2008). Gas chromatography-olfactometry in food flavour analysis. PubMed. Retrieved from [Link]

  • MDPI. (2023). A Systematic Review of the Applications of Electronic Nose and Electronic Tongue in Food Quality Assessment and Safety. Retrieved from [Link]

  • Instrumentation and Methods. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • FlavorActiv. (n.d.). Electronic Nose (E-Nose) Instrument | Food Aroma Analysis Tool. Retrieved from [Link]

  • SpringerLink. (2007). Gas chromatography–olfactometry in food flavour analysis. Retrieved from [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Fruit and Vegetable Flavors. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Role of electronic nose technology in food industry. Retrieved from [Link]

  • Food Research Lab. (2024). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]

  • Accio. (2024). Fruit Powdered Flavorings: Natural & Versatile. Retrieved from [Link]

  • ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nanotechnology and E-Sensing for Food Chain Quality and Safety. Retrieved from [Link]

  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. Retrieved from [Link]

  • SciELO. (n.d.). Electronic Nose, Tongue and Eye: Their Usefulness for the Food Industry. Retrieved from [Link]

  • Get Suckered. (n.d.). Fruit Punch Flavor Powder. Retrieved from [Link]

  • LinkedIn. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]

  • ResearchGate. (2019). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]

  • Monin. (n.d.). Monin Gourmet Flavorings. Retrieved from [Link]

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A Senior Application Scientist's Guide to Dihydro Tagetone Extraction: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Dihydro Tagetone

This compound, a monoterpene ketone, is a key bioactive constituent of the essential oil derived from Tagetes minuta, commonly known as wild marigold. This compound has garnered significant interest within the pharmaceutical and fragrance industries due to its diverse biological activities and distinct aroma profile. Its potential applications as an antimicrobial, insecticidal, and anti-inflammatory agent underscore the importance of efficient and selective extraction methodologies.[1]

This guide provides a comparative analysis of various extraction techniques for obtaining this compound from Tagetes minuta. We will delve into the principles, protocols, and performance of traditional methods such as hydrodistillation and steam distillation, explore the nuances of solvent extraction, and examine the advancements offered by modern techniques including ultrasound-assisted extraction (UAE), microwave-assisted hydrodistillation (MAHD), and supercritical CO2 extraction. By presenting a side-by-side comparison of these methods, this guide aims to equip researchers and drug development professionals with the knowledge to select the most appropriate extraction strategy for their specific objectives, be it high yield, purity, or process efficiency.

Chemical Profile of this compound

PropertyValue
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Boiling Point 185-188 °C at 760 mmHg
Solubility Soluble in alcohol; sparingly soluble in water

Comparative Analysis of Extraction Methods

The selection of an extraction method is a critical decision that influences not only the yield and purity of this compound but also the overall efficiency and environmental impact of the process. This section provides a detailed comparison of six prominent extraction techniques.

Method Essential Oil Yield (%) This compound in Oil (%) Approx. This compound Yield (%) Extraction Time Solvent Usage Key Advantages Key Disadvantages
Hydrodistillation 0.25 - 1.87.6 - 54.70.02 - 0.983 - 4 hoursWaterSimple, low cost, no organic solvents.[2]Long extraction time, potential for thermal degradation.[3]
Steam Distillation 0.52 - 0.78~30 (inferred)~0.16 - 0.231.5 - 3 hoursWaterFaster than hydrodistillation, suitable for industrial scale.Lower yield compared to hydrodistillation in some cases.[4]
Solvent Extraction (Hexane) ~1.0 (inferred)~30 (inferred)~0.302 - 3 hoursHexaneHigh yield, efficient for less volatile compounds.Use of organic solvents, potential for solvent residue.
Ultrasound-Assisted Extraction (UAE) Higher than HDPotentially higherHigher than HD30 - 60 minutesWater/SolventReduced extraction time, increased yield, energy efficient.[5]Initial equipment cost.
Microwave-Assisted Hydrodistillation (MAHD) Higher than HDComparable to HDHigher than HD30 - 50 minutesWaterSignificantly reduced extraction time, energy efficient.[3]Potential for localized heating, equipment cost.
Supercritical CO2 Extraction ~0.91~5.2~0.051 - 2 hoursCO2 (recyclable)High purity, solvent-free product, tunable selectivity.[6]High initial investment, complex equipment.

Detailed Methodologies and Protocols

Hydrodistillation

Principle: This traditional method involves the co-distillation of plant material with water. The steam generated carries the volatile essential oils, which are then condensed and separated. It is a simple and widely used technique, particularly for obtaining essential oils for aromatherapy and traditional medicine.[2]

Experimental Protocol:

  • Preparation of Plant Material: Fresh or dried aerial parts of Tagetes minuta are coarsely ground.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, condenser, and collection burette.

  • Extraction: The ground plant material is placed in the flask and fully submerged in distilled water. The mixture is heated to boiling.

  • Distillation: The generated steam, carrying the essential oil vapors, passes into the condenser.

  • Condensation and Separation: The condensed liquid (hydrosol and essential oil) is collected in the burette. The less dense essential oil separates and forms a layer above the water.

  • Collection: The essential oil is carefully collected from the burette.

  • Drying: Anhydrous sodium sulfate can be added to the collected oil to remove any residual water.

Workflow Diagram:

Hydrodistillation Plant Ground Tagetes minuta Flask Add Water & Heat Plant->Flask Condenser Condensation Flask->Condenser Steam & Vapor Separator Separation of Oil & Water Condenser->Separator Oil This compound Rich Oil Separator->Oil

Caption: Hydrodistillation workflow for this compound extraction.

Steam Distillation

Principle: In steam distillation, live steam is passed through the plant material. The steam ruptures the oil glands, releasing the volatile compounds which are then carried with the steam to the condenser. This method is generally faster than hydrodistillation and is often preferred for larger-scale production.

Experimental Protocol:

  • Preparation of Plant Material: Coarsely chopped fresh or dried aerial parts of Tagetes minuta are used.

  • Apparatus Setup: A steam generator is connected to a distillation flask containing the plant material, followed by a condenser and a collection vessel.

  • Extraction: Steam from the generator is passed through the plant material in the distillation flask.

  • Distillation and Condensation: The mixture of steam and essential oil vapor is directed to the condenser where it liquefies.

  • Collection and Separation: The condensate is collected, and the essential oil is separated from the aqueous layer (hydrosol) using a separatory funnel.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate.

Workflow Diagram:

Steam_Distillation Plant Ground Tagetes minuta DistFlask Distillation Flask Plant->DistFlask SteamGen Steam Generator SteamGen->DistFlask Live Steam Condenser Condensation DistFlask->Condenser Vapor Separator Separation Condenser->Separator Oil This compound Rich Oil Separator->Oil

Caption: Steam distillation workflow for this compound extraction.

Solvent Extraction

Principle: This method utilizes an organic solvent to dissolve the essential oil from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, non-polar solvents like hexane are effective. This technique is particularly useful for extracting thermolabile compounds that may degrade at the high temperatures of distillation.[7]

Experimental Protocol (using Hexane):

  • Preparation of Plant Material: Dried and finely powdered aerial parts of Tagetes minuta are used.

  • Maceration: The powdered plant material is soaked in hexane in a sealed container for a specified period (e.g., 24-48 hours) with occasional agitation.[8]

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: The hexane is removed from the extract using a rotary evaporator under reduced pressure to obtain the concentrated essential oil.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography if a higher purity of this compound is required.

Workflow Diagram:

Solvent_Extraction Plant Powdered Tagetes minuta Maceration Maceration with Hexane Plant->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extract Oil This compound Rich Oil Evaporation->Oil

Caption: Solvent extraction workflow for this compound.

Ultrasound-Assisted Extraction (UAE)

Principle: UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the essential oil into the solvent. This significantly reduces extraction time and can increase yield.[5][9]

Experimental Protocol:

  • Preparation of Plant Material: Powdered dried aerial parts of Tagetes minuta are used.

  • Apparatus Setup: An ultrasonic bath or probe sonicator is used.

  • Extraction: The plant material is suspended in a suitable solvent (e.g., water or ethanol) in a flask. The flask is then placed in the ultrasonic bath or the probe is inserted into the mixture.

  • Sonication: The mixture is subjected to ultrasound for a specific duration (e.g., 30-60 minutes) and at a controlled temperature.

  • Separation: The extract is separated from the plant residue by filtration or centrifugation.

  • Post-Extraction Processing: If a solvent other than water is used, it is removed by evaporation. If water is used, the essential oil can be separated by a separatory funnel or by a subsequent short distillation.

Workflow Diagram:

UAE Plant Powdered Tagetes minuta Suspension Suspension in Solvent Plant->Suspension Sonication Ultrasonic Treatment Suspension->Sonication Separation Filtration/Centrifugation Sonication->Separation Oil This compound Rich Oil Separation->Oil Extract

Caption: Ultrasound-Assisted Extraction workflow.

Microwave-Assisted Hydrodistillation (MAHD)

Principle: MAHD is a hybrid method that combines microwave heating with hydrodistillation. Microwaves directly heat the water within the plant cells, causing them to rupture and release the essential oil more rapidly and efficiently than conventional heating. This results in a significantly shorter extraction time and lower energy consumption.[3]

Experimental Protocol:

  • Preparation of Plant Material: Fresh or dried aerial parts of Tagetes minuta are placed in a distillation flask.

  • Apparatus Setup: A modified Clevenger apparatus is placed inside a microwave oven.

  • Extraction: A specific volume of water is added to the plant material. The microwave is operated at a set power level for a predetermined time (e.g., 30-50 minutes).[3]

  • Distillation and Condensation: The steam and essential oil vapors are condensed in the Clevenger's condenser.

  • Collection and Separation: The condensed essential oil is collected and separated from the hydrosol in the burette.

  • Drying: The collected oil is dried over anhydrous sodium sulfate.

Workflow Diagram:

MAHD Plant Tagetes minuta & Water Microwave Microwave Irradiation Plant->Microwave Condenser Condensation Microwave->Condenser Vapor Separator Separation Condenser->Separator Oil This compound Rich Oil Separator->Oil

Caption: Microwave-Assisted Hydrodistillation workflow.

Supercritical CO2 Extraction

Principle: This advanced technique uses carbon dioxide in its supercritical state (above its critical temperature and pressure) as the extraction solvent. Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the solvent power of supercritical CO2 can be fine-tuned to selectively extract specific compounds. The CO2 is then easily removed by depressurization, leaving a solvent-free extract.[6]

Experimental Protocol:

  • Preparation of Plant Material: Dried and ground aerial parts of Tagetes minuta are packed into an extraction vessel.

  • Apparatus Setup: A supercritical fluid extraction system is used, consisting of a CO2 tank, a pump, a heat exchanger, an extraction vessel, and a separator.

  • Extraction: Liquid CO2 is pumped to the desired pressure and heated to the supercritical temperature before entering the extraction vessel.

  • Separation: The CO2, now containing the dissolved essential oil, flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the essential oil to precipitate.

  • Collection: The extracted oil is collected from the separator.

  • CO2 Recycling: The gaseous CO2 is re-compressed and recycled.

Workflow Diagram:

SFE CO2_Tank Liquid CO2 Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel with Plant Material Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Oil This compound Rich Oil Separator->Oil CO2_Recycle CO2 Recycle Separator->CO2_Recycle Gaseous CO2 CO2_Recycle->Pump

Caption: Supercritical CO2 Extraction workflow.

Conclusion and Recommendations

The choice of an extraction method for this compound is a multifaceted decision that hinges on the specific goals of the research or development project.

  • For preliminary research and small-scale extraction where simplicity and low cost are paramount, hydrodistillation remains a viable option.

  • For larger-scale production , steam distillation offers a more time-efficient alternative to hydrodistillation.

  • When the primary objective is to maximize yield and the presence of a solvent residue is not a major concern, solvent extraction with hexane can be highly effective.

  • For researchers seeking to significantly reduce extraction times and improve efficiency, ultrasound-assisted extraction (UAE) and microwave-assisted hydrodistillation (MAHD) present compelling advantages. These "green" techniques offer substantial time and energy savings.

  • For applications demanding the highest purity and a completely solvent-free product, such as in the pharmaceutical and high-end fragrance industries, supercritical CO2 extraction is the superior choice, despite its higher initial investment. Its ability to be finely tuned for selectivity makes it an invaluable tool for isolating specific bioactive compounds.

Ultimately, the optimal extraction method will be a balance of factors including desired yield and purity, available equipment and budget, and the environmental and safety considerations of the process. This guide provides the foundational knowledge to make an informed decision tailored to your specific needs in the pursuit of harnessing the potential of this compound.

References

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  • Pingret, D., et al. (2014). Ultrasound-assisted extraction of essential oils. In Handbook of ultrasonics and sonochemistry (pp. 1-28). Springer, Singapore.
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  • Sadia, S., et al. (2013). Chemical composition, antioxidant and anti-inflammatory activities of essential oil of Tagetes minuta L. flowers. Journal of Essential Oil Bearing Plants, 16(5), 651-659.
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  • (PDF) Microwave Treatment and Microwave-Assisted Hydrodistillation in Essential Oil Extraction. (2023). In Microwave-Assisted Extraction for Bioactive Compounds (pp. 63-88). Springer, Singapore.
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A Comparative Guide to the Validation of Dihydrotagetone as a Biomarker in Tagetes Chemotypes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of dihydrotagetone as a biomarker for distinguishing between different chemotypes of Tagetes species. We will explore the scientific rationale behind experimental choices, present detailed methodologies, and offer supporting data to ensure a comprehensive understanding of this critical process.

Introduction: The Significance of Chemotype Distinction in Tagetes

The genus Tagetes, commonly known as marigold, is of significant interest in the pharmaceutical, cosmetic, and food industries due to its rich composition of bioactive compounds.[1][2] Species such as Tagetes minuta, Tagetes erecta, and Tagetes patula are known to produce a diverse array of secondary metabolites, including terpenoids, flavonoids, and thiophenes.[1][3] However, the chemical composition of essential oils and extracts derived from these plants can vary significantly, leading to the classification of different "chemotypes."[4][5][6] These variations are influenced by genetic factors, geographical location, and cultivation practices.[7][8]

Dihydrotagetone, an acyclic monoterpene ketone, has emerged as a key candidate for a chemical biomarker to differentiate these chemotypes.[9] Its presence and relative abundance can be indicative of a specific chemotype, which in turn correlates with the plant's potential therapeutic or commercial applications.[1][10] For instance, a dihydrotagetone-rich chemotype of T. minuta may be desirable for its fresh, fruity, and flowery odor in the perfume industry.[10] Therefore, the accurate and reliable validation of dihydrotagetone as a biomarker is paramount for quality control, targeted breeding programs, and ensuring the consistency of raw materials for drug development and other applications.

Dihydrotagetone: A Promising Biomarker Candidate

Dihydrotagetone (2,6-dimethyloct-7-en-4-one) is a prominent constituent in the essential oils of several Tagetes species, particularly T. minuta.[9][11] Its concentration can range from as low as 1.4% to over 70% in the essential oil, highlighting its potential as a distinguishing marker.[1][4] The biosynthesis of dihydrotagetone is part of a larger pathway that also produces other related terpenoids like tagetone and ocimene.[1][12] The relative proportions of these compounds are often used to define a particular chemotype.[5][8]

The rationale for selecting dihydrotagetone as a biomarker lies in its significant quantitative variation across different chemotypes and its relative stability, which allows for consistent measurement. The validation process, therefore, aims to establish a robust analytical method that can accurately and precisely quantify dihydrotagetone in complex plant matrices.

Comparative Analysis of Analytical Methodologies for Dihydrotagetone Validation

The cornerstone of validating dihydrotagetone as a biomarker is the selection and optimization of an appropriate analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful method for the analysis of volatile compounds like terpenoids in essential oils.[11][13][14][15]

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS: A Superior Approach

For the analysis of volatile compounds in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free, sensitive, and efficient sample preparation technique.[16][17] This method involves the absorption of volatile analytes from the headspace of a sample onto a coated fiber, which is then directly desorbed into the GC-MS inlet.[16]

Why HS-SPME is the Preferred Method:

  • Minimal Matrix Interference: By analyzing the headspace, non-volatile components of the plant matrix that could interfere with the analysis are avoided.[16]

  • High Sensitivity: HS-SPME can pre-concentrate analytes, leading to lower limits of detection, which is crucial for identifying minor but significant variations in chemotypes.[17]

  • Solvent-Free: This aligns with green chemistry principles and eliminates the potential for solvent-related artifacts in the chromatogram.[16]

Alternative Method: Solvent Extraction

Traditional solvent extraction followed by direct liquid injection into the GC-MS is another option.[13] However, this method can be more time-consuming, require larger sample volumes, and may introduce impurities from the solvent. Furthermore, co-extraction of non-volatile matrix components can lead to contamination of the GC inlet and column, requiring more frequent maintenance.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The separation and identification of dihydrotagetone and other terpenoids are achieved using GC-MS. The choice of the gas chromatograph column and the mass spectrometer settings are critical for achieving the desired resolution and sensitivity.

Table 1: Comparison of GC-MS Columns for Terpenoid Analysis

Column TypeStationary PhaseAdvantagesDisadvantages
Non-polar 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Good general-purpose column for separating a wide range of volatile compounds. Robust and widely available.May have co-elution issues with structurally similar terpenes.[14]
Polar Polyethylene glycol (e.g., DB-WAX)Provides different selectivity based on compound polarity, which can resolve co-eluting peaks from a non-polar column.May have a lower maximum operating temperature.

Rationale for Column Selection: For comprehensive profiling of Tagetes essential oils, a non-polar column like a DB-5ms is a good starting point. However, to confirm the identity of peaks and resolve any co-elutions, analysis on a polar column is highly recommended for method validation.

Experimental Protocols for the Validation of Dihydrotagetone

The validation of an analytical method is essential to ensure its suitability for its intended purpose.[18][19] The following protocols are based on the principles outlined by the International Council for Harmonisation (ICH) guidelines.[18][20]

Protocol 1: Sample Preparation using HS-SPME
  • Sample Collection: Collect fresh aerial parts (leaves and flowers) of the Tagetes plant.

  • Sample Homogenization: Weigh approximately 1 gram of the fresh plant material and place it in a 20 mL headspace vial.

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., n-alkane solution) to the vial. The internal standard is crucial for accurate quantification by correcting for variations in extraction efficiency and injection volume.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.[17]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

Protocol 2: GC-MS Analysis
  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.

  • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Hold: 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Acquisition: Collect data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Validation Parameters (Based on ICH Q2(R1))

A full validation of the analytical method should be performed to demonstrate its reliability.[18]

Table 2: Key Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of dihydrotagetone in blank samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Determined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples at three different concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when parameters like incubation time, temperature, or GC oven ramp rate are slightly varied.

Data Presentation and Interpretation

The validated method can then be applied to analyze the essential oils from different Tagetes populations or cultivars to identify and classify chemotypes based on their dihydrotagetone content.

Table 3: Hypothetical Dihydrotagetone Content in Different Tagetes minuta Chemotypes

ChemotypeDihydrotagetone (%)(Z)-β-Ocimene (%)(E)-Tagetone (%)
Chemotype A (Dihydrotagetone-rich) 65.83.50.8
Chemotype B (Ocimene-rich) 2.517.76.8
Chemotype C (Tagetone-rich) 5.92.352.3

Note: These values are illustrative and based on ranges reported in the literature.[1]

Visualizing the Workflow and Biosynthetic Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the biosynthetic relationship of dihydrotagetone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation plant_material Tagetes Plant Material homogenization Homogenization plant_material->homogenization hs_vial Headspace Vial homogenization->hs_vial incubation Incubation hs_vial->incubation spme HS-SPME incubation->spme gcms GC-MS Analysis spme->gcms Desorption data_processing Data Processing gcms->data_processing validation_params Method Validation (ICH Q2) data_processing->validation_params chemotype_classification Chemotype Classification validation_params->chemotype_classification

Caption: Experimental workflow for the validation of dihydrotagetone.

biosynthesis_pathway cluster_pathway Simplified Terpenoid Biosynthesis in Tagetes geranyl_pyrophosphate Geranyl Pyrophosphate (GPP) ocimene (Z)-β-Ocimene geranyl_pyrophosphate->ocimene tagetenone (E)- and (Z)-Tagetenone ocimene->tagetenone tagetone (E)- and (Z)-Tagetone tagetenone->tagetone dihydrotagetone Dihydrotagetone tagetone->dihydrotagetone

Caption: Simplified biosynthetic pathway leading to dihydrotagetone.

Conclusion: Establishing a Self-Validating System

The validation of dihydrotagetone as a biomarker in Tagetes chemotypes is a critical step for ensuring the quality, efficacy, and consistency of products derived from these plants. By employing a robust analytical methodology, such as HS-SPME coupled with GC-MS, and adhering to rigorous validation guidelines, researchers can establish a self-validating system. This system not only provides accurate and precise quantification of dihydrotagetone but also builds confidence in its use for distinguishing between different chemotypes. The detailed protocols and comparative data presented in this guide offer a comprehensive framework for scientists and drug development professionals to implement this essential validation process in their own laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.